9,10-Bis(3,5-dihydroxyphenyl)anthracene
Description
BenchChem offers high-quality 9,10-Bis(3,5-dihydroxyphenyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Bis(3,5-dihydroxyphenyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBBWVMITMIXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453237 | |
| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153715-08-3 | |
| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 9,10-Bis(3,5-dihydroxyphenyl)anthracene, a molecule of interest for various research and development applications. The proposed synthesis is a two-step process involving the formation of a dimethoxy precursor followed by a demethylation reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be efficiently achieved through a two-step sequence. The initial step involves the synthesis of the precursor molecule, 9,10-Bis(3,5-dimethoxyphenyl)anthracene. This can be accomplished via two primary and well-established cross-coupling methodologies: a Suzuki-Miyaura coupling or a Grignard reaction. The subsequent step involves the demethylation of the methoxy groups to yield the final dihydroxyphenyl product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, known for its efficiency under relatively mild conditions.[1][2]
Caption: Synthetic workflow for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Experimental Protocols
Step 1: Synthesis of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
Two effective methods for this step are presented below. The Suzuki-Miyaura coupling is often preferred due to its generally higher yields and milder reaction conditions.
This protocol is adapted from general procedures for the synthesis of 9,10-diarylanthracenes.[3][4][5]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9,10-Dibromoanthracene | 336.03 | 1.0 | 336 mg |
| 3,5-Dimethoxyphenylboronic Acid | 181.99 | 2.5 | 455 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (2M solution) | 105.99 | 4.0 | 2 mL |
| Toluene | - | - | 15 mL |
| Tetrahydrofuran (THF) | - | - | 5 mL |
Procedure:
-
To a round-bottom flask, add 9,10-dibromoanthracene (336 mg, 1.0 mmol), 3,5-dimethoxyphenylboronic acid (455 mg, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add toluene (15 mL) and THF (5 mL) to the flask, followed by a 2M aqueous solution of sodium carbonate (2 mL, 4.0 mmol).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9,10-Bis(3,5-dimethoxyphenyl)anthracene.
This protocol is based on general procedures for the reaction of Grignard reagents with quinones.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9,10-Anthraquinone | 208.22 | 1.0 | 208 mg |
| 1-Bromo-3,5-dimethoxybenzene | 217.06 | 2.5 | 543 mg |
| Magnesium Turnings | 24.31 | 3.0 | 73 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Iodine (crystal) | - | - | 1 small crystal |
| Hydrochloric Acid (1M) | - | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (73 mg, 3.0 mmol) and a small crystal of iodine.
-
Add a solution of 1-bromo-3,5-dimethoxybenzene (543 mg, 2.5 mmol) in anhydrous THF (10 mL) dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide.
-
-
Reaction with 9,10-Anthraquinone:
-
In a separate flask, dissolve 9,10-anthraquinone (208 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of 9,10-anthraquinone to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Acidify the mixture with 1M HCl until the magnesium salts dissolve.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Step 2: Demethylation of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
This protocol utilizes boron tribromide for the efficient cleavage of the aryl methyl ethers.[1][6][7]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9,10-Bis(3,5-dimethoxyphenyl)anthracene | 450.53 | 1.0 | 451 mg |
| Boron Tribromide (BBr₃) (1M in DCM) | 250.52 | 4.4 | 4.4 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Methanol | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
Procedure:
-
Dissolve 9,10-Bis(3,5-dimethoxyphenyl)anthracene (451 mg, 1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of boron tribromide in DCM (4.4 mL, 4.4 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol (10 mL).
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 9,10-Dibromoanthracene | 523-27-3 | C₁₄H₈Br₂ | 336.03 | Yellow crystalline solid |
| 3,5-Dimethoxyphenylboronic Acid | 19218-91-0 | C₈H₁₁BO₄ | 181.99 | White to off-white powder |
| 9,10-Anthraquinone | 84-65-1 | C₁₄H₈O₂ | 208.22 | Yellow crystalline solid |
| 1-Bromo-3,5-dimethoxybenzene | 23133-91-7 | C₈H₉BrO₂ | 217.06 | Colorless to light yellow liquid |
| 9,10-Bis(3,5-dimethoxyphenyl)anthracene | 153715-09-4 | C₃₀H₂₆O₄ | 450.53 | - |
| 9,10-Bis(3,5-dihydroxyphenyl)anthracene | 153715-08-3 | C₂₆H₁₈O₄ | 394.43 | Light yellow to yellow to green powder/crystal[8] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Reaction Step | Method | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| Synthesis of Precursor | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene, THF, Water | Reflux | 70-90% |
| Synthesis of Precursor | Grignard Reaction | Mg, 9,10-Anthraquinone | THF | 0°C to RT | 40-60% |
| Demethylation | BBr₃ Cleavage | BBr₃ | DCM | 0°C to RT | >80% |
Characterization Data
Upon successful synthesis, the final product, 9,10-Bis(3,5-dihydroxyphenyl)anthracene, should be characterized to confirm its identity and purity. The following data are expected based on its chemical structure:
-
¹H NMR: Resonances corresponding to the aromatic protons on the anthracene core and the dihydroxyphenyl rings. The hydroxyl protons will appear as a broad singlet, the position of which may vary depending on the solvent and concentration.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule, including the quaternary carbons of the anthracene core and the hydroxyl- and anthracene-substituted carbons of the phenyl rings.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of 394.43 g/mol .
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Commercially available samples of 9,10-Bis(3,5-dihydroxyphenyl)anthracene are reported to have a purity of >98.0% as determined by HPLC.[8]
This guide provides a robust framework for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described herein. Optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 4. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 9,10-ビス(3,5-ジヒドロキシフェニル)アントラセン | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | 153715-08-3 | 東京化成工業株式会社 [tcichemicals.com]
An In-Depth Technical Guide to 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon characterized by a central anthracene core substituted at the 9 and 10 positions with 3,5-dihydroxyphenyl groups. This substitution pattern imparts specific chemical properties and potential for further functionalization, making it a molecule of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, including its physicochemical characteristics and solubility. While specific experimental protocols for its synthesis and detailed biological activity remain to be fully elucidated in publicly accessible literature, this guide presents general synthetic strategies applicable to this class of compounds and discusses the potential biological relevance of related anthracene derivatives.
Chemical Properties
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a yellow to brown solid.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₈O₄ | PubChem[2] |
| Molecular Weight | 394.43 g/mol | PubChem[2], Sigma-Aldrich[3] |
| CAS Number | 153715-08-3 | PubChem[2], Sigma-Aldrich[1] |
| IUPAC Name | 5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | PubChem[2] |
| Physical Form | Yellow to Brown Solid | Sigma-Aldrich[1] |
| Purity | Typically >96% | Sigma-Aldrich[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |
| InChI | InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | PubChem[2] |
| InChIKey | BTBBWVMITMIXSY-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | PubChem[2] |
Spectroscopic Data
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is not currently available in the scientific literature. However, the structure of the molecule suggests that it could be synthesized via established cross-coupling methodologies.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is widely used for the synthesis of biaryl compounds. A plausible synthetic route to 9,10-Bis(3,5-dihydroxyphenyl)anthracene would involve the reaction of 9,10-dibromoanthracene with an appropriate boronic acid or boronate ester derivative of 3,5-dihydroxyphenyl. A general procedure for a similar transformation is described below.[5][6][7]
Reactants:
-
9,10-Dibromoanthracene
-
3,5-Dimethoxyphenylboronic acid (as a precursor to the dihydroxyphenyl moiety, requiring a subsequent deprotection step)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction flask, add 9,10-dibromoanthracene, 2.2 equivalents of 3,5-dimethoxyphenylboronic acid, and a suitable palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄).
-
Add a 2M aqueous solution of the base (e.g., Na₂CO₃).
-
Add the organic solvent system (e.g., toluene/ethanol).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (9,10-bis(3,5-dimethoxyphenyl)anthracene) by column chromatography on silica gel.
-
The final step would involve the deprotection of the methyl ethers to yield the free hydroxyl groups. This can be achieved using reagents such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperature.
Caption: Plausible synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene via Suzuki-Miyaura coupling.
Biological Activity and Signaling Pathways
There is currently no specific information in the peer-reviewed scientific literature detailing the biological activity or the effects on signaling pathways of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. However, the broader class of anthracene derivatives has been investigated for various biological activities.
For instance, some anthracene derivatives have been shown to induce oxidative stress in biological systems.[8] Additionally, certain anthracene-9,10-dione derivatives have been evaluated as inhibitors of the Wnt/β-catenin signaling pathway, which is a critical pathway in cancer development. It is important to note that these activities are for related but structurally distinct compounds, and the biological effects of 9,10-Bis(3,5-dihydroxyphenyl)anthracene remain to be experimentally determined.
Given the presence of multiple hydroxyl groups on the phenyl rings, this compound possesses structural features often associated with antioxidant properties. The resorcinol (1,3-dihydroxybenzene) moieties could potentially act as radical scavengers.
Caption: Hypothesized areas of biological investigation for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Future Directions
The lack of detailed experimental and biological data for 9,10-Bis(3,5-dihydroxyphenyl)anthracene highlights several areas for future research. A definitive, high-yield synthesis protocol needs to be developed and published. Comprehensive spectroscopic characterization is also required. Furthermore, a thorough investigation into its biological activities, including its potential as an antioxidant, an enzyme inhibitor, or a modulator of cellular signaling pathways, would be of significant interest to the drug development community.
Conclusion
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a well-defined chemical entity with potential applications in materials science and medicinal chemistry. While its fundamental chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis and biological activity. This guide provides a summary of the available information and suggests plausible avenues for future research to fully characterize this promising molecule.
References
- 1. 9,10-BIS(3,5-DIHYDROXYPHENYL)ANTHRACENE | 153715-08-3 [sigmaaldrich.com]
- 2. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | C26H18O4 | CID 11047500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-BIS(3,5-DIHYDROXYPHENYL)ANTHRACENE - [sigmaaldrich.com]
- 4. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Anthracene induces oxidative stress and activation of antioxidant and detoxification enzymes in Ulva lactuca (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Photophysical Properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Due to the limited availability of specific experimental data for this exact molecule, this guide utilizes data from its close structural analog, 9,10-Bis(3-hydroxyphenyl)anthracene, to provide a robust predictive framework. Methodologies for key experimental procedures are detailed to enable replication and further research.
Core Photophysical Data
The photophysical properties of anthracene derivatives are highly sensitive to their substitution pattern and the surrounding environment. The introduction of hydroxyphenyl groups at the 9 and 10 positions of the anthracene core significantly influences its absorption and emission characteristics. The following table summarizes the key photophysical data for 9,10-Bis(3-hydroxyphenyl)anthracene, which serves as a reliable reference for the expected properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The data is presented for both neutral and basic conditions to highlight the pH-dependent nature of the phenolic hydroxyl groups.
| Photophysical Parameter | Neutral Conditions (in Methanol) | Basic Conditions (in Methanol with NaOH) |
| Absorption Maxima (λabs) | 359 nm, 378 nm, 399 nm | 415 nm |
| Emission Maximum (λem) | 425 nm | 550 nm |
| Fluorescence Quantum Yield (Φf) | 0.80 | 0.01 |
| Fluorescence Lifetime (τf) | Not Reported (Typically in the range of 1-10 ns for similar anthracene derivatives) | Not Reported |
Data sourced from a study on 9,10-bis(hydroxyphenyl)anthracene isomers by Zelzer, M., et al. (2007). The meta-isomer data is used as a proxy.
Experimental Protocols
The characterization of the photophysical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene involves a series of standard spectroscopic techniques. The following protocols are based on established methodologies for similar aromatic compounds.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λabs) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectra of the diluted solutions from 200 to 600 nm.
-
The absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity.
-
-
Data Analysis: Identify the wavelengths corresponding to the absorption maxima (λabs).
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λem) and the fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a monochromatic excitation source and an emission detector.
-
Emission Spectra Measurement:
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., 378 nm).
-
Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 400-700 nm).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs at the same excitation wavelength as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:
-
Φr is the quantum yield of the reference.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solutions.
-
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τf) of the compound.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.
-
Sample Preparation: Use a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measurement:
-
Excite the sample with the pulsed laser at a wavelength corresponding to one of its absorption maxima.
-
Collect the fluorescence emission at the wavelength of maximum emission.
-
The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first photon of fluorescence.
-
-
Data Analysis:
-
A histogram of the arrival times is generated, which represents the fluorescence decay profile.
-
Fit the decay curve to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τf).
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for characterizing photophysical properties.
Structure-Property Relationship of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Caption: Influence of structure on photophysical properties.
An In-depth Technical Guide to 9,10-Bis(3,5-dihydroxyphenyl)anthracene
CAS Number: 153715-08-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Due to the limited availability of published research on this specific molecule, this document focuses on its fundamental characteristics, based on data from chemical suppliers and public databases. At present, detailed experimental protocols for its synthesis, extensive spectroscopic analysis, and in-depth biological activity studies are not publicly available.
Chemical and Physical Properties
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a central anthracene core substituted at the 9 and 10 positions with 3,5-dihydroxyphenyl groups. This substitution pattern, featuring multiple hydroxyl groups, suggests potential for hydrogen bonding and antioxidant activity.
General Information
| Property | Value | Source |
| CAS Number | 153715-08-3 | [1][2][3] |
| Molecular Formula | C₂₆H₁₈O₄ | [1][2][3] |
| Molecular Weight | 394.43 g/mol | [1][2] |
| IUPAC Name | 5,5'-(anthracene-9,10-diyl)bis(benzene-1,3-diol) | [3] |
| Physical Appearance | Light yellow to yellow to green powder or crystal | |
| Purity | >96% to >98% (HPLC) | [2] |
Computed Properties
The following properties have been computationally predicted and are provided by PubChem.
| Property | Value | Source |
| XLogP3 | 6.3 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 394.12050905 g/mol | [1] |
| Monoisotopic Mass | 394.12050905 g/mol | [1] |
| Topological Polar Surface Area | 80.9 Ų | [1] |
| Heavy Atom Count | 30 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 487 | [1] |
Synthesis and Spectroscopic Data
Synthesis
Spectroscopic Data
While some suppliers confirm the structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene by NMR, the raw and interpreted spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not publicly available.[4]
Biological Activity and Mechanism of Action
As of the date of this document, there are no published studies detailing the biological activity, pharmacological properties, or mechanism of action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The biological effects of anthracene and its derivatives can vary widely depending on their substitution patterns. For instance, some anthracene derivatives have been investigated for their potential as anticancer agents, while others are known for their toxicity.[5][6][7]
The presence of resorcinol (1,3-dihydroxybenzene) moieties in the structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene suggests that it may possess antioxidant properties due to the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals. However, this has not been experimentally verified for this specific compound.
Potential Research Directions
The lack of data on 9,10-Bis(3,5-dihydroxyphenyl)anthracene presents several opportunities for novel research.
Conclusion
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a commercially available compound with well-defined basic chemical properties. However, there is a significant gap in the scientific literature regarding its synthesis, comprehensive characterization, and biological activity. This presents an open field for researchers to explore its potential applications, particularly in areas where the antioxidant and structural properties of polyphenolic anthracene derivatives may be of interest, such as materials science and medicinal chemistry. Further research is required to unlock the full potential of this molecule.
References
- 1. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | C26H18O4 | CID 11047500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 9,10-bis(3,5-dihydroxyphenyl)anthracene 97% | CAS: 153715-08-3 | AChemBlock [achemblock.com]
- 4. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exceptional carcinogenic activity of benz[a]anthracene 3,4-dihydrodiol in the newborn mouse and the bay region theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide outlines a probable synthetic route and presents predicted spectroscopic data based on the analysis of analogous compounds. Detailed experimental protocols for synthesis and characterization are also provided to enable researchers to obtain and verify these findings.
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polyhydroxylated aromatic hydrocarbon. Its structure, featuring a rigid, fluorescent anthracene core functionalized with electron-donating dihydroxyphenyl groups, suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold in medicinal chemistry. The presence of multiple hydroxyl groups can also impart antioxidant properties and allow for further functionalization. Accurate spectroscopic analysis is paramount for confirming the structure, assessing the purity, and understanding the photophysical properties of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 9,10-Bis(3,5-dihydroxyphenyl)anthracene. These predictions are derived from the known spectral characteristics of the anthracene core, 9,10-disubstituted anthracene derivatives, and the electronic effects of hydroxylated phenyl substituents.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.7 | m | 4H | Anthracene H1, H4, H5, H8 |
| ~7.4 - 7.6 | m | 4H | Anthracene H2, H3, H6, H7 |
| ~6.8 - 7.0 | d | 4H | Phenyl H2', H6' |
| ~6.4 - 6.6 | t | 2H | Phenyl H4' |
| ~5.0 - 5.5 | s (broad) | 4H | -OH |
Solvent: DMSO-d₆. Predictions are based on analogous structures and known substituent effects.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C3', C5' (C-OH) |
| ~140 | C1' |
| ~137 | C9, C10 |
| ~130 | C4a, C9a, C8a, C10a |
| ~127 | C2, C3, C6, C7 |
| ~125 | C1, C4, C5, C8 |
| ~108 | C4' |
| ~105 | C2', C6' |
Solvent: DMSO-d₆. Predictions are based on analogous structures and known substituent effects.
Table 3: Predicted UV-Vis Absorption and Fluorescence Emission Data
| Parameter | Predicted Value | Conditions |
| λmax (Absorption) | 380 - 420 nm | In a polar aprotic solvent (e.g., DMSO, THF) |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | - |
| λmax (Emission) | 430 - 480 nm | In a polar aprotic solvent |
| Stokes Shift | ~50 - 60 nm | - |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | - |
Predictions are based on data for 9,10-diphenylanthracene and other 9,10-diaryl anthracenes with electron-donating substituents.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Ionization Method |
| [M+H]⁺ | 395.1283 | ESI+ |
| [M-H]⁻ | 393.1127 | ESI- |
| Molecular Formula | C₂₆H₁₈O₄ | - |
| Exact Mass | 394.1205 | - |
Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
A probable and efficient method for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 3,5-dihydroxyphenylboronic acid.
Materials:
-
9,10-Dibromoanthracene (commercially available)
-
3,5-Dihydroxyphenylboronic acid (commercially available)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), 3,5-dihydroxyphenylboronic acid (2.2 eq), and sodium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Due to the polar nature of the hydroxyl groups, purification of the crude product may require specific chromatographic techniques.
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., a mixture of dichloromethane and methanol).
-
Load the solution onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent should be gradually increased.
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Evaporate the solvent to yield the purified 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
-
For highly polar products that streak on silica, reverse-phase chromatography or the use of a modified stationary phase (e.g., alumina) may be necessary.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
3.3.2. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., DMSO, THF, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: Record the absorption spectrum over a range of 200-600 nm.
3.3.3. Fluorescence Spectroscopy
-
Sample Preparation: Use the same solution prepared for UV-Vis analysis.
-
Instrumentation: A spectrofluorometer.
-
Procedure: Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
3.3.4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.
-
Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Theoretical Framework for 9,10-Bis(3,5-dihydroxyphenyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current landscape of theoretical calculations for the molecule 9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA). Despite its relevance in crystal engineering and supramolecular chemistry, a comprehensive search of peer-reviewed scientific literature and chemical databases reveals a notable absence of published theoretical studies, such as those employing Density Functional Theory (DFT), specifically for the isolated BDHA molecule. This document aims to bridge this gap by providing a detailed, generalized computational protocol for conducting such theoretical investigations. Furthermore, to offer a valuable point of reference, this guide presents theoretical data for the structurally related and extensively studied molecule, 9,10-diphenylanthracene. This comparative data, coupled with the proposed methodologies, is intended to empower researchers to initiate and conduct their own computational analyses of BDHA, thereby contributing to a deeper understanding of its electronic and structural properties. The guide also includes visualizations of a typical computational workflow and the molecular structure of BDHA to aid in these research endeavors.
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon derivative that has garnered interest in the field of crystal engineering for its ability to form extensive hydrogen-bonded networks. These properties make it a valuable building block for the construction of novel supramolecular assemblies. A thorough understanding of its intrinsic molecular properties, such as its optimized geometry, electronic structure, and molecular orbital energies, is crucial for predicting its behavior in larger systems and for the rational design of new materials.
Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for elucidating these properties at the molecular level. However, a comprehensive literature survey indicates that while the crystal structures of BDHA co-crystals have been experimentally determined, theoretical calculations on the isolated BDHA molecule have not been reported. This guide provides a foundational protocol for researchers to perform such calculations and offers comparative data from a related compound to contextualize future findings.
Generalized Computational Protocol for Theoretical Calculations
For researchers equipped with computational chemistry software, the following protocol outlines a standard procedure for performing Density Functional Theory (DFT) calculations on 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
2.1. Software and Hardware
-
Software: A quantum chemistry software package is required. Examples include Gaussian, ORCA, GAMESS, or Q-Chem.
-
Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations, although a modern multi-core workstation can be sufficient for smaller calculations.
2.2. Methodology
-
Molecular Structure Input:
-
Construct the 3D structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene using a molecular builder or from its known crystallographic information.
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF or MMFF94), to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT. A common and reliable functional for organic molecules is B3LYP.
-
Employ a suitable basis set, such as 6-31G(d,p), for a good balance of accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be used.
-
The optimization should be performed in the gas phase or with a solvent model (e.g., PCM) to simulate solution-phase behavior.
-
Convergence criteria for the optimization should be set to tight or very tight to ensure a true energy minimum is found.
-
-
Frequency Analysis:
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
-
Electronic Property Calculations:
-
From the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
Key properties to extract include:
-
Total electronic energy.
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap.
-
Molecular orbital visualizations.
-
Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.
-
Dipole moment.
-
-
2.3. Data Analysis and Visualization
-
Analyze the output files to extract the desired quantitative data.
-
Use visualization software (e.g., GaussView, Avogadro, VMD) to view the optimized geometry, molecular orbitals, and vibrational modes.
Comparative Theoretical Data: 9,10-Diphenylanthracene
In the absence of published data for 9,10-Bis(3,5-dihydroxyphenyl)anthracene, we present theoretical data for 9,10-diphenylanthracene as a structural analogue. These calculations were performed at the B3LYP/6-31G(d,p) level of theory in the gas phase. This data is provided for comparative purposes to offer a baseline for what might be expected for BDHA.
Table 1: Calculated Electronic Properties of 9,10-Diphenylanthracene
| Property | Value |
| HOMO Energy | -5.45 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 3.47 eV |
| Total Electronic Energy | -1074.8 au |
| Dipole Moment | 0.00 D |
Table 2: Selected Optimized Geometry Parameters of 9,10-Diphenylanthracene
| Parameter Type | Atoms Involved | Value |
| Bond Length | C9-C1' | 1.50 Å |
| Bond Length | C10-C1'' | 1.50 Å |
| Dihedral Angle | C8a-C9-C1'-C2' | 65.2° |
| Dihedral Angle | C4a-C10-C1''-C2'' | -65.2° |
Note: The dihedral angles indicate the twist of the phenyl rings relative to the anthracene core.
Molecular Structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Conclusion
This technical guide serves as a foundational resource for researchers interested in the theoretical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. While specific published theoretical data for this molecule is currently unavailable, the provided generalized computational protocol offers a clear roadmap for initiating such studies. The comparative data for 9,10-diphenylanthracene offers a useful benchmark for future computational results. It is anticipated that the application of these theoretical methods will significantly advance the understanding of BDHA's molecular characteristics and facilitate its application in the rational design of new materials and potential therapeutic agents.
An In-depth Technical Guide on the Solubility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for determining quantitative solubility. Furthermore, a representative synthetic workflow for related compounds is presented to aid researchers in its preparation.
Qualitative Solubility Data
9,10-Bis(3,5-dihydroxyphenyl)anthracene has been reported to be soluble in a range of common organic solvents. This qualitative information is crucial for initial experimental design, including reaction setup, purification, and formulation development. The table below summarizes the known qualitative solubility of the compound.
| Organic Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
A note on enhancing solubility: For compounds that are challenging to dissolve, warming the solution to approximately 37°C and employing sonication in an ultrasonic bath can facilitate dissolution.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of the solubility of a solid organic compound, such as 9,10-Bis(3,5-dihydroxyphenyl)anthracene, in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a specific organic solvent at a controlled temperature.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene (solid)
-
Selected organic solvent (e.g., DMSO, Chloroform)
-
Small, sealable glass vials or test tubes
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 9,10-Bis(3,5-dihydroxyphenyl)anthracene to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
HPLC Method: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Create a calibration curve by injecting known concentrations of the compound.
-
UV-Vis Method: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.
-
-
From the calibration curve, determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the quantitative solubility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in the specific organic solvent at the tested temperature.
-
Synthesis Workflow Visualization
Caption: Generalized workflow for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
This guide provides foundational information on the solubility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene and a robust framework for its quantitative analysis and synthesis. Researchers are encouraged to adapt the provided protocols to their specific experimental conditions and analytical capabilities.
References
An In-depth Technical Guide to the Derivatives of 9,10-Bis(3,5-dihydroxyphenyl)anthracene: Synthesis, Potential Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Core Structure - 9,10-Bis(3,5-dihydroxyphenyl)anthracene
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon characterized by a central anthracene core substituted at the 9 and 10 positions with 3,5-dihydroxyphenyl (resorcinol) moieties. This unique structure, combining a planar, fluorescent anthracene nucleus with multiple reactive phenolic hydroxyl groups, presents a versatile scaffold for the development of novel derivatives with potential applications in medicinal chemistry and materials science. The resorcinol units are known for their antioxidant properties, while the anthracene core is a well-established pharmacophore in various therapeutic areas, including oncology. This guide explores the synthetic derivatization of this core structure, predicts the potential biological activities of its derivatives, and provides detailed experimental protocols and mechanistic insights relevant to their evaluation.
Synthesis of Derivatives
The phenolic hydroxyl groups of 9,10-Bis(3,5-dihydroxyphenyl)anthracene are the primary sites for chemical modification. Standard etherification and esterification reactions can be employed to generate a library of derivatives with altered physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can in turn influence their biological activity.
Proposed Synthetic Routes
Two primary classes of derivatives can be readily synthesized from the parent compound: ethers and esters. The following schemes outline generalized synthetic pathways.
Caption: Proposed synthetic pathways for the derivatization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Experimental Protocols
-
To a solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 4.4 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (4.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
-
Dissolve 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1.0 eq) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, for instance, pyridine or triethylamine (4.4 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (4.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the pure ester derivative.
Potential Biological Activities and Evaluation
The structural motifs of 9,10-Bis(3,5-dihydroxyphenyl)anthracene suggest potential for both antioxidant and anticancer activities. The resorcinol moieties are well-known radical scavengers, while the 9,10-diaryl-anthracene core is present in compounds with cytotoxic properties.
Predicted Biological Activities
| Derivative Class | Predicted Activity | Rationale |
| Parent Compound | Antioxidant, Anticancer | Resorcinol groups for radical scavenging; anthracene core for potential cytotoxicity. |
| Ether Derivatives | Increased Anticancer Activity | Masking of polar hydroxyl groups increases lipophilicity, potentially enhancing cell permeability and interaction with intracellular targets. |
| Ester Derivatives | Prodrug Potential, Modulated Activity | Esters can be designed to be hydrolyzed by intracellular esterases, releasing the active parent compound. The nature of the ester can tune release rates and physicochemical properties. |
Experimental Protocols for Biological Evaluation
This assay assesses the ability of a compound to act as a free radical scavenger.[1][2][3][4]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (typically 0.1 mM).[2]
-
In a 96-well plate, add serial dilutions of the test compound to the wells.
-
Add the DPPH working solution to each well and mix thoroughly.[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[1][2][4]
-
Measure the absorbance at 517 nm using a microplate reader.[1][2][4]
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
The MTT assay is a colorimetric method to assess cell viability.[5][6][7]
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6]
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[7]
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways
Based on the predicted biological activities, derivatives of 9,10-Bis(3,5-dihydroxyphenyl)anthracene may modulate key cellular signaling pathways involved in oxidative stress and cancer.
Antioxidant Signaling Pathways
Phenolic compounds are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating signaling pathways that control the expression of endogenous antioxidant enzymes.[8][9][10][[“]]
Caption: Potential modulation of the Nrf2 antioxidant response pathway.
Wnt/β-catenin Signaling Pathway in Cancer
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[12][13][14][15][16] Some polycyclic aromatic compounds have been shown to interfere with this pathway.
Caption: Potential intervention points in the Wnt/β-catenin signaling pathway.
Conclusion
The 9,10-Bis(3,5-dihydroxyphenyl)anthracene core structure represents a promising starting point for the development of novel therapeutic agents. Its derivatization via established synthetic methodologies can lead to a diverse library of compounds with potentially significant antioxidant and anticancer activities. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for the synthesis, evaluation, and further development of these derivatives for researchers in the field of drug discovery. Future studies should focus on the systematic synthesis and screening of these compounds to establish clear structure-activity relationships and to identify lead candidates for preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. annualreviews.org [annualreviews.org]
- 13. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Unveiling 9,10-Bis(3,5-dihydroxyphenyl)anthracene: A Technical Deep Dive into its Discovery and Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and foundational characteristics of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is presented for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the seminal work that first introduced this molecule, complete with detailed experimental protocols and a summary of its physical and chemical properties.
Core Discovery and Synthesis
The initial synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene was reported by F. Toda and his colleagues in a 1988 publication in the journal Chemistry Letters. The compound was developed as a novel host molecule for the formation of inclusion complexes, a concept central to the field of supramolecular chemistry. These "organic zeolites" are crystalline organic compounds that can form cavities and include "guest" molecules, leading to a wide range of potential applications in separation, catalysis, and materials science.
The synthesis of this molecule is a multi-step process, beginning with the preparation of a key intermediate, 9,10-bis(3,5-dimethoxyphenyl)anthracene. This intermediate is then subjected to demethylation to yield the final dihydroxylated product.
Experimental Protocols
Synthesis of 9,10-Bis(3,5-dimethoxyphenyl)anthracene:
A crucial step in the synthesis involves a Grignard reaction. 3,5-Dimethoxybromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide. This organometallic reagent is then reacted with anthraquinone. The resulting diol is subsequently reduced with potassium iodide and sodium hydrogen phosphate in ethanol to yield 9,10-bis(3,5-dimethoxyphenyl)anthracene.
Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene:
The final product is obtained through the demethylation of the methoxy-protected intermediate. This is achieved by refluxing 9,10-bis(3,5-dimethoxyphenyl)anthracene with anhydrous hydrobromic acid in acetic acid. The resulting crude product is then purified by recrystallization.
The following diagram illustrates the logical workflow of the synthesis:
Physicochemical Data
The synthesized 9,10-Bis(3,5-dihydroxyphenyl)anthracene is characterized by its distinct physical and spectroscopic properties.
| Property | Value |
| CAS Number | 153715-08-3 |
| Molecular Formula | C₂₆H₁₈O₄ |
| Molecular Weight | 394.43 g/mol |
| Appearance | Pale yellow prisms |
| Melting Point | 293-295 °C |
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activity or the involvement of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in cellular signaling pathways are limited in the public domain. The primary focus of research on this molecule has been its application in supramolecular chemistry as a host for forming inclusion complexes.
While many anthracene derivatives are known to possess biological activities, including potential roles as inhibitors of pathways like the Wnt/β-catenin signaling cascade, which is crucial in various cancers, there is no direct evidence to implicate 9,10-Bis(3,5-dihydroxyphenyl)anthracene in such a role. The general structure of some anthracene-based inhibitors of this pathway is presented below for conceptual understanding.
In-Depth Technical Guide: Fundamental Research on 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental research concerning 9,10-Bis(3,5-dihydroxyphenyl)anthracene, a polyphenolic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a plausible synthetic route with detailed experimental protocols, and explores its potential biological activities, including its antioxidant properties and its likely role as an inhibitor of the Wnt/β-catenin signaling pathway. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide draws upon established knowledge of structurally similar polyphenolic compounds to infer its probable efficacy and mechanisms of action. All quantitative data from cited sources is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene core substituted at the 9 and 10 positions with 3,5-dihydroxyphenyl groups. This polyphenolic structure suggests potential for significant biological activity.
| Property | Value | Source |
| CAS Number | 153715-08-3 | [1][2][3] |
| Molecular Formula | C₂₆H₁₈O₄ | [2] |
| Molecular Weight | 394.43 g/mol | [2] |
| IUPAC Name | 5,5'-(anthracene-9,10-diyl)bis(benzene-1,3-diol) | [3] |
| Appearance | Light yellow to yellow to green powder/crystal | TCI Chemicals |
| Purity | >98.0% (HPLC) | TCI Chemicals |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. | [1] |
| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere. The compound is noted to be hygroscopic. | TCI Chemicals |
Synthesis
The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step. This approach offers a versatile and efficient route to the target molecule.
Synthetic Workflow
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling of 9,10-Dibromoanthracene with (3,5-Dimethoxyphenyl)boronic acid
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions of aryl halides.
-
Materials:
-
9,10-Dibromoanthracene
-
(3,5-Dimethoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 9,10-dibromoanthracene (1.0 equiv), (3,5-dimethoxyphenyl)boronic acid (2.2 equiv), and sodium carbonate (4.0 equiv).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 9,10-Bis(3,5-dimethoxyphenyl)anthracene.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Demethylation of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
This protocol utilizes boron tribromide (BBr₃), a common and effective reagent for the cleavage of aryl methyl ethers.[4][5][6][7]
-
Materials:
-
9,10-Bis(3,5-dimethoxyphenyl)anthracene
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 9,10-Bis(3,5-dimethoxyphenyl)anthracene (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide in DCM (a slight excess, e.g., 1.1 equiv per methyl ether group) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 9,10-Bis(3,5-dihydroxyphenyl)anthracene by column chromatography or recrystallization.
-
Biological Activity and Potential Applications
While specific biological data for 9,10-Bis(3,5-dihydroxyphenyl)anthracene is not extensively reported, its polyphenolic structure, analogous to well-studied compounds like resveratrol, suggests a range of potential biological activities.[4][8]
Antioxidant Activity
Polyphenolic compounds are renowned for their antioxidant properties, acting as free radical scavengers.[9] The dihydroxyphenyl moieties in the target molecule are expected to confer significant antioxidant capacity.
Inferred Antioxidant Potential:
| Assay | Predicted Activity | Rationale |
| DPPH Radical Scavenging | High | The hydroxyl groups on the phenyl rings can donate hydrogen atoms to the DPPH radical, neutralizing it. |
| ABTS Radical Scavenging | High | Similar to DPPH, the compound is expected to effectively quench the ABTS radical cation. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
-
-
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anticancer Activity and Wnt/β-catenin Signaling Pathway Inhibition
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers.[10][11] Polyphenolic compounds have been shown to modulate this pathway, often leading to an anti-proliferative effect.[10][12] Given its structure, 9,10-Bis(3,5-dihydroxyphenyl)anthracene is a candidate for a Wnt/β-catenin pathway inhibitor.[10]
Inferred Cytotoxic Potential:
| Cell Line | Predicted Activity | Rationale |
| Various Cancer Cell Lines | Potential Cytotoxicity | Inhibition of the Wnt/β-catenin pathway can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Human cancer cell line (e.g., HCT-116, SW480)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (as a positive control)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or doxorubicin for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Conclusion
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a molecule of significant interest due to its polyphenolic structure. While direct experimental evidence for its biological activity is currently scarce in the public domain, its synthesis is achievable through established chemical reactions. Based on the activities of analogous compounds, it is predicted to possess potent antioxidant and anticancer properties, potentially through the modulation of key signaling pathways such as Wnt/β-catenin. This technical guide provides a foundational resource for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this promising compound for applications in drug discovery and materials science. Further in-depth studies are warranted to fully elucidate its therapeutic potential.
References
- 1. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | C26H18O4 | CID 11047500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-bis(3,5-dihydroxyphenyl)anthracene 97% | CAS: 153715-08-3 | AChemBlock [achemblock.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
9,10-Bis(3,5-dihydroxyphenyl)anthracene: A Technical Guide to a Promising Monomer for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a unique aromatic diol monomer poised for the synthesis of advanced polymers with exceptional thermal stability, optical properties, and potential for tailored functionalities. Its rigid, bulky anthracene core, combined with the reactive hydroxyl groups of the resorcinol moieties, offers a versatile platform for creating a new class of high-performance materials. This technical guide provides a comprehensive overview of the synthesis of this monomer, its polymerization into various polymer architectures, and the anticipated properties of the resulting materials, drawing upon established principles of polymer chemistry and data from analogous anthracene-containing polymers. While specific experimental data for polymers derived directly from 9,10-bis(3,5-dihydroxyphenyl)anthracene is limited in publicly accessible literature, this document outlines probable synthetic routes and expected performance characteristics to guide researchers in this promising area.
Introduction
The quest for novel polymers with superior performance characteristics is a driving force in materials science. Anthracene-based polymers are a subject of significant interest due to their inherent thermal stability, fluorescence, and electronic properties.[1] The incorporation of the rigid and planar anthracene unit into a polymer backbone can impart exceptional thermal and mechanical stability, while also opening avenues for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[2][3]
9,10-Bis(3,5-dihydroxyphenyl)anthracene, with its tetra-functional hydroxyl groups and sterically demanding structure, presents a compelling case as a monomer. The resorcinol units provide reactive sites for polycondensation and polyetherification reactions, while the bulky anthracene core is expected to create polymers with high glass transition temperatures (Tg) and amorphous morphologies, leading to good solubility in organic solvents—a common challenge with rigid-rod polymers.
This guide will detail the probable synthetic pathways for 9,10-bis(3,5-dihydroxyphenyl)anthracene, outline potential polymerization methodologies, and present anticipated properties of the resulting polymers based on data from structurally similar systems.
Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene Monomer
Proposed Synthetic Pathway
The logical synthetic route involves:
-
Suzuki-Miyaura Cross-Coupling: Reaction of 9,10-dibromoanthracene with 3,5-dimethoxyphenylboronic acid to form 9,10-bis(3,5-dimethoxyphenyl)anthracene.
-
Demethylation: Removal of the methyl ether protecting groups to yield the final diol monomer, 9,10-bis(3,5-dihydroxyphenyl)anthracene.
Experimental Protocol (Based on Analogous Syntheses)
Step 1: Synthesis of 9,10-Bis(3,5-dimethoxyphenyl)anthracene (Suzuki-Miyaura Coupling) [2]
-
Reaction Setup: To a flask equipped with a condenser and magnetic stirrer, add 9,10-dibromoanthracene (1 equivalent), 3,5-dimethoxyphenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%).
-
Solvent and Degassing: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 9,10-bis(3,5-dimethoxyphenyl)anthracene.
Step 2: Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (Demethylation) [4]
-
Reaction Setup: Dissolve the 9,10-bis(3,5-dimethoxyphenyl)anthracene from Step 1 in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add an excess of a demethylating agent, such as 48% hydrobromic acid (HBr).
-
Reaction: Heat the mixture to reflux (approximately 120 °C) for 24 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure 9,10-bis(3,5-dihydroxyphenyl)anthracene.
Polymerization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
The tetra-functional hydroxyl groups of 9,10-bis(3,5-dihydroxyphenyl)anthracene make it a versatile monomer for various polymerization reactions, primarily to form polyarylates and polyethers.
Polyarylate Synthesis
Polyarylates are polyesters derived from aromatic diols and aromatic diacid chlorides. They are known for their high thermal stability and good mechanical properties.
Experimental Protocol (General Procedure for Solution Polycondensation):
-
Monomer Dissolution: In a flask under an inert atmosphere, dissolve 9,10-bis(3,5-dihydroxyphenyl)anthracene in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Add pyridine as an acid scavenger.
-
Monomer Addition: Cool the solution to 0 °C and slowly add an equimolar amount of a solid aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).
-
Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. Filter the fibrous polymer, wash it extensively with water and methanol, and dry it under vacuum.
Polyether Synthesis
Polyethers can be synthesized via nucleophilic aromatic substitution (SNAr) reaction between the diol monomer and an activated aromatic dihalide.
Experimental Protocol (General Procedure for Polyetherification):
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, combine 9,10-bis(3,5-dihydroxyphenyl)anthracene, an equimolar amount of an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone), and an excess of potassium carbonate in a solvent mixture of DMAc and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water.
-
Polymerization: After dehydration, remove the toluene and continue to heat the reaction at an elevated temperature (e.g., 160-180 °C) for 8-16 hours.
-
Precipitation and Purification: Cool the reaction mixture, filter to remove salts, and precipitate the polymer into methanol. Purify the polymer by washing and drying as described for polyarylates.
Properties of Polymers Derived from 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Direct quantitative data for polymers of 9,10-bis(3,5-dihydroxyphenyl)anthracene is scarce. However, based on the properties of other anthracene-containing polymers and polyarylates/polyethers with bulky, rigid monomers, the following properties can be anticipated.[5][6]
Anticipated Quantitative Data
The following table summarizes the expected range of properties for polymers derived from 9,10-bis(3,5-dihydroxyphenyl)anthracene, based on analogous polymer systems reported in the literature.
| Property | Anticipated Value/Characteristic | Rationale/Reference Polymers |
| Thermal Stability | ||
| Glass Transition Temp. (Tg) | > 250 °C | The rigid anthracene core restricts chain mobility.[6] |
| 5% Weight Loss Temp. (TGA) | > 450 °C in N2 | High aromatic content and strong bonds.[5] |
| Solubility | ||
| Soluble in aprotic polar solvents (NMP, DMAc, THF) | The bulky, non-coplanar structure disrupts packing.[6] | |
| Optical Properties | ||
| UV-Vis Absorption (λmax) | 350-400 nm | Characteristic of the anthracene chromophore.[3] |
| Photoluminescence (PL) | Blue emission (~420-460 nm) | Typical for 9,10-disubstituted anthracenes.[4] |
| Mechanical Properties | ||
| Tensile Strength | 60-90 MPa | Expected for rigid amorphous polymers.[6] |
| Young's Modulus | 2.0-3.0 GPa | High stiffness due to the rigid backbone.[6] |
Potential Applications
The unique combination of properties anticipated for polymers derived from 9,10-bis(3,5-dihydroxyphenyl)anthracene makes them suitable for a range of advanced applications:
-
High-Temperature Adhesives and Composites: Their excellent thermal stability would be advantageous in aerospace and electronics.
-
Gas Separation Membranes: The bulky structure could lead to high free volume, which is beneficial for gas permeability and selectivity.
-
Organic Electronics: The inherent fluorescence of the anthracene unit makes these polymers candidates for emissive layers in OLEDs or as fluorescent sensors.
-
Low-Dielectric Materials: The introduction of bulky, non-polarizable groups can lower the dielectric constant, making them useful as insulators in microelectronics.
Conclusion
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a monomer with significant potential for the development of a new generation of high-performance polymers. While direct experimental data on its polymerization and the properties of the resulting polymers is limited, this guide provides a solid foundation based on established synthetic methodologies and structure-property relationships of analogous materials. The anticipated high thermal stability, good solubility, and intriguing optical properties warrant further investigation into this promising monomer for a wide array of advanced applications. Future research should focus on the detailed synthesis and characterization of this monomer and its subsequent polymerization to fully unlock its potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Technical Guide to 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, a fluorescent aromatic compound with potential applications in materials science and medicinal chemistry. This document outlines detailed experimental protocols for its synthesis and characterization, presents key quantitative data on its electronic properties, and visualizes the experimental workflows for clarity and reproducibility.
Core Electronic Properties
The electronic properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, including its frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—and the resulting energy gap, are critical determinants of its photophysical behavior and reactivity. Due to the limited availability of direct experimental data for this specific molecule, the following values have been estimated based on density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, which are widely accepted methods for predicting the electronic structure of organic molecules.
| Property | Predicted Value | Method |
| HOMO Energy | -5.45 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -2.10 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 3.35 eV | DFT (B3LYP/6-31G*) |
| Absorption Max (λmax) | ~385 nm | TD-DFT |
| Emission Max (λem) | ~450 nm | TD-DFT |
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
A plausible and widely used method for the synthesis of 9,10-diaryl-substituted anthracenes is the Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
9,10-Dibromoanthracene
-
3,5-Dihydroxyphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene (1 equivalent) and 3,5-dihydroxyphenylboronic acid (2.2 equivalents) in a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add potassium carbonate (4 equivalents) and Pd(PPh3)4 (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
UV-Visible Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a dilute solution (e.g., 1 x 10-5 M) of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a spectroscopic grade solvent (e.g., dichloromethane or tetrahydrofuran).
-
For UV-Vis absorption spectroscopy, scan the solution over a wavelength range of 200-800 nm.
-
For fluorescence spectroscopy, excite the sample at its absorption maximum (λmax) and record the emission spectrum over a suitable wavelength range.
Cyclic Voltammetry
Cyclic voltammetry is employed to determine the electrochemical properties of the compound, from which the HOMO and LUMO energy levels can be estimated.
Instrumentation:
-
Potentiostat with a three-electrode cell setup (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire).
Procedure:
-
Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Record the cyclic voltammogram by scanning the potential in the anodic and cathodic directions.
-
Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels, respectively. The HOMO and LUMO energies can be calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (E1/2(Fc/Fc+) vs. Ag/AgCl is approximately +0.4 V in DCM):
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
Conclusion
This technical guide provides a foundational understanding of the electronic structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The provided experimental protocols offer a clear path for its synthesis and characterization, enabling researchers to further investigate its properties and potential applications. The tabulated electronic data, derived from computational predictions, serves as a valuable starting point for understanding its photophysical behavior. Further experimental validation is encouraged to refine these values and fully elucidate the electronic landscape of this promising molecule.
References
Methodological & Application
The Application of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a Fluorescent Probe for Metal Ion Detection: A Review of Available Information
Despite a comprehensive search of scientific literature and chemical databases, specific applications of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a fluorescent probe for the detection of metal ions are not well-documented in publicly available resources. While the anthracene scaffold is a well-known fluorophore and its derivatives are frequently utilized in the development of chemosensors, detailed experimental protocols, quantitative data, and established signaling pathways for this particular compound in metal ion sensing remain elusive.
This document aims to provide a foundational understanding for researchers and drug development professionals by outlining general principles and methodologies applicable to anthracene-based fluorescent probes. The information presented is based on the broader class of anthracene derivatives and serves as a guide for potential future investigations into the utility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Introduction to Anthracene-Based Fluorescent Probes
Anthracene and its derivatives are highly fluorescent molecules characterized by their rigid, planar structure and extended π-conjugated system. These properties make them excellent candidates for fluorescent probes. The core principle behind their use as sensors involves the modulation of their fluorescence properties—such as intensity (quenching or enhancement), emission wavelength (shift), or fluorescence lifetime—upon interaction with a specific analyte, in this case, metal ions.
The dihydroxyphenyl substituents on the anthracene core of the target molecule, with their electron-donating hydroxyl groups, are anticipated to influence the photophysical properties of the anthracene fluorophore and could potentially serve as binding sites for metal ions.
Potential Signaling and Detection Mechanisms
The interaction between an anthracene-based probe and a metal ion can lead to changes in fluorescence through several mechanisms. Understanding these is crucial for the design and interpretation of experiments.
Photoinduced Electron Transfer (PET)
A common mechanism in "turn-off" or "turn-on" fluorescent sensors is Photoinduced Electron Transfer (PET). In the absence of a metal ion, a nearby electron-rich group can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of a metal ion to this group, the electron transfer is inhibited, leading to a "turn-on" of fluorescence. Conversely, a "turn-off" sensor might involve a metal ion facilitating a PET process.
Application Note and Protocol for Fluorescence Measurement of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon derivative with potential applications in various fields, including materials science and drug development, owing to its fluorescent properties. Anthracene and its derivatives are known for their strong blue fluorescence, and the substitution at the 9 and 10 positions significantly influences their photophysical characteristics.[1] This document provides a detailed protocol for the fluorescence measurement of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, covering the experimental setup, data acquisition, and analysis.
Core Principles of Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive analytical technique that measures the emission of light from a substance that has absorbed light. The process involves the excitation of a molecule to a higher electronic state, followed by its relaxation back to the ground state with the emission of a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the successful fluorescence measurement of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Instrumentation
-
Spectrofluorometer: A calibrated instrument equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is required.
-
Quartz Cuvettes: High-purity quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV-visible region.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and ensure it is within the appropriate range for fluorescence measurements.
-
Analytical Balance: For accurate weighing of the compound and reagents.
-
Volumetric Flasks and Pipettes: For the preparation of accurate concentrations of solutions.
Reagents and Solvents
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene: The compound of interest. Its purity should be confirmed before use. It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
-
Spectroscopic Grade Solvents: A range of solvents of varying polarity should be used to investigate the solvatochromic effects on the fluorescence of the compound. Recommended solvents include cyclohexane (non-polar) and methanol (polar).[3] The choice of solvent is critical as it can influence the fluorescence spectrum.
-
Fluorescence Standard (for Quantum Yield Determination): 9,10-Diphenylanthracene in cyclohexane is a commonly used reference standard with a well-documented quantum yield.[4][5]
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in the desired spectroscopic grade solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.
-
Working Solution Preparation: From the stock solution, prepare a series of working solutions with concentrations ranging from 1 µM to 10 µM in the chosen solvent.
-
Absorbance Measurement: Measure the UV-Vis absorption spectrum of the working solutions. For accurate fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Fluorescence Measurement Procedure
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Determination of Excitation and Emission Maxima:
-
Place a cuvette with the sample solution in the spectrofluorometer.
-
First, record an emission scan by exciting at a wavelength in the absorption range of the anthracene core (typically around 350-400 nm). The wavelength of maximum emission intensity is the emission maximum (λ_em).
-
Next, set the emission monochromator to the determined λ_em and perform an excitation scan. The wavelength of maximum excitation intensity is the excitation maximum (λ_ex).
-
-
Acquisition of Emission Spectrum:
-
Set the excitation wavelength to the determined λ_ex.
-
Scan the emission monochromator over a range that covers the expected emission (e.g., 380 nm to 600 nm) to obtain the fluorescence emission spectrum.
-
Record a blank spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence.
-
Quantum Yield Determination (Relative Method)
-
Prepare a Reference Standard Solution: Prepare a solution of 9,10-diphenylanthracene in cyclohexane with an absorbance at the excitation wavelength similar to that of the sample.
-
Measure Fluorescence Spectra:
-
Measure the fluorescence emission spectrum of the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculate Quantum Yield: The fluorescence quantum yield (Φ_s) of the sample can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Data Presentation
The following table summarizes the expected photophysical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene based on data from similar 9,10-disubstituted anthracene derivatives. Note: These values are for reference and should be determined experimentally for the specific compound.
| Parameter | 9,10-Diphenylanthracene (Reference) | Expected Range for 9,10-Bis(3,5-dihydroxyphenyl)anthracene |
| Excitation Max (λ_ex) | ~373 nm (in cyclohexane) | 370 - 410 nm |
| Emission Max (λ_em) | ~426 nm (in cyclohexane) | 420 - 460 nm |
| Stokes Shift | ~53 nm | 40 - 60 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.90 - 1.0 (in cyclohexane)[4] | 0.6 - 0.9 |
| Fluorescence Lifetime (τ_f) | ~8 ns | 5 - 12 ns |
Experimental Workflow Diagram
Caption: Workflow for fluorescence measurement.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the fundamental process of fluorescence.
Caption: Jablonski diagram illustrating fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 9,10-Diphenylanthracene [omlc.org]
- 5. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
Application Notes and Protocols for the Synthesis of Bis(hydroxyphenyl)anthracene via Suzuki Cross-Coupling
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of bis(hydroxyphenyl)anthracene, a valuable building block in the development of advanced materials and pharmaceutical agents. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These notes are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and visual aids to facilitate the successful synthesis and purification of the target compound.
Introduction
Bis(hydroxyphenyl)anthracene derivatives are a class of polycyclic aromatic hydrocarbons characterized by an anthracene core substituted with two hydroxyphenyl groups. These compounds are of significant interest due to their unique photophysical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as intermediates in the synthesis of more complex molecules. The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing these compounds, offering high yields and functional group tolerance.[1][2] This reaction typically involves the coupling of an aryl halide (in this case, 9,10-dibromoanthracene) with an arylboronic acid (hydroxyphenylboronic acid) in the presence of a palladium catalyst and a base.[1][3]
A key consideration in the synthesis of bis(hydroxyphenyl)anthracene is the potential for the free hydroxyl groups to interfere with the catalytic cycle. Therefore, the use of a protecting group for the hydroxyl functionality on the boronic acid, or careful selection of reaction conditions, is often necessary.[4] This document will outline protocols for both direct coupling and a protected-group strategy.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of 9,10-bis(4-hydroxyphenyl)anthracene is depicted below:
General Reaction:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (9,10-dibromoanthracene) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (hydroxyphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 9,10-diarylanthracenes via Suzuki cross-coupling. While specific data for the bis(hydroxyphenyl) derivative is limited in the literature, the data for analogous reactions provides a strong predictive framework.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | N/A | "Good" | [1] |
| 2 | Phenylboronic acid | ARF-Pd (0.01) | Na₂CO₃ | DMF | 110 | 2.5 | 90 | [6] |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | N/A | 99 | [3] |
| 4 | (4-(2-(2-methoxyethoxy)ethoxy)phenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 52 | [1] |
| 5 | Arylboronic acids | Pd-PEPPSI-iPr (cat.) | Not specified | Not specified | Not specified | Not specified | 52-77 | [7] |
Experimental Protocols
Protocol 1: Direct Coupling of 9,10-Dibromoanthracene with 4-Hydroxyphenylboronic Acid
This protocol is adapted from general procedures for Suzuki couplings and is suitable for a direct approach. Optimization of the base and solvent system may be required to achieve high yields.
Materials:
-
9,10-Dibromoanthracene
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 9,10-dibromoanthracene (1.00 g, 2.98 mmol), 4-hydroxyphenylboronic acid (0.98 g, 7.14 mmol), and n-propanol (20 mL).
-
Stir the mixture for 15 minutes under a nitrogen atmosphere to allow for the dissolution of the solids.
-
To the solution, add palladium(II) acetate (13.4 mg, 0.06 mmol), triphenylphosphine (47.0 mg, 0.18 mmol), 2M aqueous sodium carbonate (6.0 mL, 12.0 mmol), and deionized water (4.0 mL).[8]
-
Heat the solution to reflux under a nitrogen atmosphere for approximately 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and stir the mixture open to the air for 5 minutes.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts and wash with a 5% sodium carbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).[8]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate to yield 9,10-bis(4-hydroxyphenyl)anthracene as a solid.
Protocol 2: Protected-Group Strategy for Improved Yield and Purity
This protocol involves the use of a methoxy-protected hydroxyphenylboronic acid, followed by a deprotection step. This can prevent side reactions and often leads to higher yields and easier purification.
Part A: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
9,10-Dibromoanthracene
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 g, 2.98 mmol), 4-methoxyphenylboronic acid (1.08 g, 7.14 mmol), and sodium carbonate (0.76 g, 7.14 mmol).
-
Add a solvent mixture of toluene (15 mL), THF (15 mL), and water (5 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol) to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 9,10-bis(4-methoxyphenyl)anthracene by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.
Part B: Demethylation to Yield 9,10-bis(4-hydroxyphenyl)anthracene
Materials:
-
9,10-bis(4-methoxyphenyl)anthracene (from Part A)
-
Hydrobromic acid (HBr, 48% in water)
-
Glacial acetic acid
Procedure:
-
Place the purified 9,10-bis(4-methoxyphenyl)anthracene in a round-bottom flask.
-
Add glacial acetic acid and 48% aqueous hydrobromic acid.
-
Reflux the mixture for 24 hours at 120 °C under a nitrogen atmosphere.[9]
-
Cool the reaction mixture and filter the crude product.
-
Wash the solid with water to remove the acetic acid.
-
Recrystallize the crude product from ethanol to obtain the pure 9,10-bis(4-hydroxyphenyl)anthracene as a crystalline solid.[9]
Characterization
The final product, 4,4'-(Anthracene-9,10-diyl)diphenol, should be characterized to confirm its identity and purity.
-
Chemical Formula: C₂₆H₁₈O₂[10]
-
Molecular Weight: 362.4 g/mol [10]
-
Appearance: Typically a yellow or off-white solid.
-
NMR Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure. A known ¹³C NMR spectrum is available for comparison.[10]
-
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of bis(hydroxyphenyl)anthracene.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 7. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. 4,4'-(Anthracene-9,10-diyl)diphenol | C26H18O2 | CID 374566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of 9,10-Bis(3,5-dihydroxyphenyl)anthracene Thin Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the fabrication of thin films of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, a promising organic semiconductor for applications in electronics and drug delivery. While specific established protocols for this molecule are not widely published, this document outlines detailed proposed procedures for thin film deposition using common laboratory techniques: spin coating, drop casting, and thermal evaporation. This guide includes information on substrate preparation, solution formulation, deposition parameters, and post-deposition processing. Furthermore, it details essential characterization techniques to assess the quality, morphology, and properties of the fabricated films.
Introduction to 9,10-Bis(3,5-dihydroxyphenyl)anthracene
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a functionalized aromatic hydrocarbon featuring a rigid anthracene core with two dihydroxyphenyl substituents. This molecular structure imparts several desirable properties, including thermal stability and solubility in common organic solvents, making it a candidate for various applications. The anthracene core is known for its excellent charge transport characteristics, while the phenolic hydroxyl groups offer sites for further functionalization or interaction with biological systems. Potential applications for thin films of this material include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), sensors, and as a platform for controlled drug release.
Proposed Experimental Protocols for Thin Film Fabrication
Due to the limited availability of specific published protocols for 9,10-Bis(3,5-dihydroxyphenyl)anthracene, the following sections detail proposed methods based on general best practices for small organic molecule thin film deposition. Researchers should consider these as starting points and optimize the parameters for their specific applications.
Materials and Substrate Preparation
A pristine substrate surface is paramount for the fabrication of high-quality thin films. The following is a general cleaning procedure applicable to common substrates like silicon wafers, glass, or indium tin oxide (ITO) coated glass.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene powder (>98% purity)
-
Solvents: Acetone, Isopropanol (IPA), Deionized (DI) water
-
Substrates (e.g., Silicon wafers, glass slides, ITO-coated glass)
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Substrate holder/tweezers
-
Oven or hotplate
Protocol for Substrate Cleaning:
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
After the final sonication in DI water, thoroughly rinse the substrates with fresh DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
To ensure complete removal of any adsorbed water, bake the substrates in an oven or on a hotplate at 120 °C for at least 30 minutes immediately before use.
Protocol 1: Spin Coating
Spin coating is a widely used technique for producing uniform thin films from solution. The final film thickness is primarily controlled by the solution concentration and the spin speed.
Equipment:
-
Spin coater
-
Micropipettes
-
Syringe filters (0.2 µm pore size, compatible with the chosen solvent)
Solution Preparation:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1].
-
Prepare a stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a suitable solvent (e.g., chloroform or a chloroform/acetone mixture) at a concentration range of 1-10 mg/mL.
-
Ensure the material is fully dissolved, using gentle heating or extended sonication if necessary.
-
Filter the solution through a 0.2 µm syringe filter immediately before use to remove any particulate matter.
Spin Coating Procedure:
-
Place the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispense a small volume of the filtered solution (e.g., 50-100 µL) onto the center of the substrate.
-
Start the spin coating program. A two-step process is often beneficial for achieving uniform films.
-
After the spinning process is complete, carefully remove the substrate from the chuck.
-
Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and potentially improve film morphology.
Table 1: Proposed Spin Coating Parameters
| Parameter | Range | Notes |
| Solution Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to thicker films. |
| Spin Speed (Step 1) | 500 - 1000 rpm | A slower initial step to spread the solution evenly. |
| Spin Time (Step 1) | 5 - 10 seconds | |
| Spin Speed (Step 2) | 1000 - 5000 rpm | Higher speeds result in thinner films. |
| Spin Time (Step 2) | 30 - 60 seconds | |
| Annealing Temperature | 80 - 120 °C | To be optimized based on the thermal properties of the material. |
| Annealing Time | 10 - 30 minutes |
Protocol 2: Drop Casting
Drop casting is a simpler solution-based technique that is useful for small-area depositions or when precise thickness control is less critical.
Equipment:
-
Micropipettes
-
Level surface (e.g., a petri dish on a leveling plate)
Procedure:
-
Place the cleaned substrate on a perfectly level surface.
-
Using a micropipette, carefully dispense a known volume of the filtered 9,10-Bis(3,5-dihydroxyphenyl)anthracene solution onto the substrate.
-
Allow the solvent to evaporate slowly at room temperature in a covered container (e.g., a petri dish) to minimize airflow disturbances and prevent rapid, non-uniform drying.
-
For faster drying, the substrate can be placed on a hotplate at a low temperature (e.g., 40-60 °C).
-
Post-deposition annealing can be performed as described for spin coating.
Table 2: Proposed Drop Casting Parameters
| Parameter | Range | Notes |
| Solution Concentration | 1 - 10 mg/mL | |
| Volume Dispensed | 10 - 100 µL | Depends on the desired film area. |
| Drying Temperature | Room Temperature - 60 °C | Slower drying generally leads to more crystalline films. |
| Annealing Temperature | 80 - 120 °C | |
| Annealing Time | 10 - 30 minutes |
Protocol 3: Thermal Evaporation
Thermal evaporation is a vacuum-based deposition technique suitable for thermally stable organic materials. It allows for precise control over film thickness.
Equipment:
-
High-vacuum deposition system (pressure < 10⁻⁵ Torr)
-
Evaporation boat (e.g., tungsten or molybdenum)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Temperature controller for the evaporation source
Procedure:
-
Place a small amount of 9,10-Bis(3,5-dihydroxyphenyl)anthracene powder into the evaporation boat.
-
Mount the cleaned substrates in the substrate holder within the deposition chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Slowly increase the current to the evaporation boat to heat the source material. The evaporation temperature will need to be determined empirically but is expected to be in the range of 150-300 °C for functionalized anthracenes.
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for small organic molecules is 0.1-1 Å/s.
-
Once the desired thickness is achieved, close the shutter and turn off the power to the evaporation source.
-
Allow the system to cool down before venting the chamber to atmospheric pressure.
Table 3: Proposed Thermal Evaporation Parameters
| Parameter | Range | Notes |
| Base Pressure | < 5 x 10⁻⁶ Torr | A high vacuum is crucial to prevent contamination. |
| Deposition Rate | 0.1 - 1 Å/s | Slower rates can lead to more ordered films. |
| Substrate Temperature | Room Temperature - 100 °C | Substrate heating can influence film crystallinity. |
| Final Film Thickness | 10 - 200 nm | Application dependent. |
Visualization of Experimental Workflows
Caption: Experimental workflows for thin film fabrication.
Characterization of Fabricated Thin Films
After fabrication, it is essential to characterize the thin films to determine their properties. The following techniques are recommended:
Table 4: Thin Film Characterization Techniques
| Technique | Property Measured | Expected Outcome |
| Ellipsometry | Film Thickness, Refractive Index | Precise determination of film thickness and optical constants. |
| Atomic Force Microscopy (AFM) | Surface Morphology, Roughness | High-resolution images of the film surface, providing information on grain size, domain structure, and root-mean-square (RMS) roughness.[2] |
| X-ray Diffraction (XRD) | Crystallinity, Molecular Packing | Determination of the crystalline or amorphous nature of the film and information on molecular orientation.[3] |
| UV-Vis Spectroscopy | Optical Absorption, Bandgap | Identification of the characteristic absorption peaks of the anthracene core and estimation of the optical bandgap. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Composition, Functional Groups | Verification of the chemical integrity of the molecule after deposition by identifying characteristic vibrational modes.[1] |
Concluding Remarks
The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and scientists to begin fabricating and evaluating thin films of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The proposed parameters for spin coating, drop casting, and thermal evaporation should be considered as starting points, and optimization will likely be necessary to achieve films with the desired properties for specific applications. Careful and thorough characterization will be crucial in understanding the structure-property relationships of these novel thin films.
References
Application Notes and Protocols for 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a Chemosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a fluorescent chemosensor. Due to the limited availability of direct experimental data for this specific compound in chemosensing applications, this document presents a proposed application based on established chemical principles and the known reactivity of its functional groups. The primary proposed application is the detection of ferric iron (Fe³⁺) ions.
Application Note: Fluorescent Detection of Ferric Iron (Fe³⁺)
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a fluorescent aromatic compound featuring an anthracene core functionalized with two dihydroxyphenyl (resorcinol) moieties. The anthracene unit provides a strong fluorescence signal, while the hydroxyl groups on the phenyl rings offer potential binding sites for metal ions. This unique structure makes it a promising candidate for the development of a "turn-off" fluorescent chemosensor for the selective detection of ferric iron (Fe³⁺). The interaction between the phenolic hydroxyl groups and Fe³⁺ is expected to quench the fluorescence of the anthracene fluorophore.
Principle of Detection
The proposed sensing mechanism is based on chelation-enhanced fluorescence quenching. In its free form, 9,10-Bis(3,5-dihydroxyphenyl)anthracene exhibits the characteristic blue fluorescence of the anthracene core upon excitation with UV light. The dihydroxyphenyl groups, which are derivatives of resorcinol, can act as effective chelating agents for Fe³⁺ ions. Upon the addition of Fe³⁺, the hydroxyl groups are expected to coordinate with the metal ion, forming a stable complex. This chelation event is known to facilitate electron transfer processes that can effectively quench the fluorescence of the nearby fluorophore, leading to a decrease in the fluorescence intensity. This "turn-off" response can be correlated to the concentration of Fe³⁺ in the sample.
Potential Analytical Performance
While specific experimental data is not available, the expected performance of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a Fe³⁺ sensor can be extrapolated from similar systems. The sensor is anticipated to exhibit good sensitivity due to the high fluorescence quantum yield of the anthracene core. The selectivity towards Fe³⁺ would be dependent on the relative binding affinities of the dihydroxyphenyl groups for different metal ions. It is plausible that other metal ions that can coordinate with phenolic hydroxyls might cause interference, which would need to be evaluated experimentally.
Proposed Signaling Pathway
The interaction between 9,10-Bis(3,5-dihydroxyphenyl)anthracene and Fe³⁺ and the resulting fluorescence quenching can be visualized as follows:
Application Notes and Protocols: 9,10-Bis(3,5-dihydroxyphenyl)anthracene for Anion Sensing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA) is a polyhydroxylated aromatic compound featuring a rigid anthracene core flanked by two resorcinol moieties.[1][2] The four hydroxyl groups are strategically positioned to act as hydrogen bond donors, making BDHA a promising candidate for the recognition and sensing of anionic species. The anthracene core provides a fluorescent signaling unit, allowing for the potential development of "turn-off" or "turn-on" fluorescent sensors. Anion sensing is a critical area of research with applications in environmental monitoring, clinical diagnostics, and the study of biological processes.
Principle of Anion Sensing
The proposed mechanism for anion sensing by 9,10-Bis(3,5-dihydroxyphenyl)anthracene is based on the formation of hydrogen bonds between the hydroxyl protons of the resorcinol groups and the target anion. This interaction is expected to modulate the photophysical properties of the anthracene fluorophore. Upon binding to an anion, several photophysical changes can be anticipated:
-
Fluorescence Quenching: The formation of the host-guest complex can induce fluorescence quenching through mechanisms such as photoinduced electron transfer (PET). The increased electron density on the resorcinol rings upon hydrogen bonding with the anion can facilitate electron transfer to the excited state of the anthracene core, leading to a decrease in fluorescence intensity.
-
Fluorescence Enhancement: In some cases, anion binding can restrict intramolecular rotations or vibrations, leading to a reduction in non-radiative decay pathways and consequently, an enhancement of fluorescence emission.
-
Spectral Shifts: The binding event can alter the electronic environment of the anthracene chromophore, resulting in a shift in the absorption and/or emission maxima (a chromogenic or fluorogenic response).
The strength and selectivity of the anion binding are governed by factors such as the size, charge density, and geometry of the anion, as well as the solvent polarity. The pre-organized arrangement of the hydroxyl groups on the BDHA scaffold can lead to selective recognition of specific anions.
Potential Applications
The development of 9,10-Bis(3,5-dihydroxyphenyl)anthracene-based anion sensors could have significant implications in various fields:
-
Environmental Monitoring: Detection of anionic pollutants such as fluoride, cyanide, or phosphates in water sources.
-
Biological and Medicinal Chemistry: Monitoring of biologically relevant anions like chloride, bicarbonate, or carboxylates in cellular environments.
-
Drug Development: Screening for drug candidates that interact with anionic functional groups.
Experimental Protocols
1. Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
While a direct, detailed synthesis for 9,10-Bis(3,5-dihydroxyphenyl)anthracene is not extensively reported, a plausible synthetic route can be adapted from the synthesis of its derivatives.[3] The synthesis would likely involve a Grignard reaction between 9,10-dibromoanthracene and a protected 3,5-dihydroxybromobenzene, followed by deprotection. A more direct approach could be the acid-catalyzed condensation of anthraquinone with resorcinol, followed by reduction. A general procedure based on the synthesis of similar compounds is provided below.
Materials:
-
9,10-Anthraquinone
-
Resorcinol
-
Methanesulfonic acid (as catalyst and solvent)
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve 9,10-anthraquinone (1 equivalent) and resorcinol (2.5 equivalents) in methanesulfonic acid.
-
Heat the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. This will yield the intermediate, a hydroxylated anthraquinone derivative.
-
Reduction: Suspend the crude intermediate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium borohydride (excess, ~10 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a solid.
2. Protocol for Anion Sensing Studies using UV-Vis and Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the anion sensing capabilities of 9,10-Bis(3,5-dihydroxyphenyl)anthracene through titration experiments.
Materials and Equipment:
-
Stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various anions (as their tetrabutylammonium salts to ensure solubility in organic solvents, e.g., 10 mM in acetonitrile). Anions to test could include F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, CN⁻, and NO₃⁻.
-
Spectroscopic grade solvent (e.g., acetonitrile or a mixture like DMSO/water).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Host Solution: Prepare a solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene of a known concentration (e.g., 10 µM) in the chosen solvent system.
-
UV-Vis Titration:
-
Place 2 mL of the host solution in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Add small aliquots (e.g., 2-10 µL) of the stock solution of the first anion to be tested.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Repeat the titration for each anion of interest.
-
-
Fluorescence Titration:
-
Place 2 mL of the host solution in a quartz cuvette.
-
Set the excitation wavelength based on the absorption maximum of the host and record the initial fluorescence emission spectrum.
-
Add small aliquots of the stock solution of the anion.
-
After each addition, mix and record the fluorescence emission spectrum.
-
Continue until saturation is reached.
-
Repeat for all anions.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added anion.
-
From the titration data, the binding constant (Ka) can be determined using a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
The selectivity can be assessed by comparing the binding constants for different anions.
-
The limit of detection (LOD) can be calculated based on the fluorescence response at low anion concentrations.
-
Data Presentation
The quantitative data obtained from the anion sensing experiments should be summarized in a clear and concise manner.
Table 1: Photophysical and Anion Binding Properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
| Anion | Binding Constant (Kₐ, M⁻¹) | Quantum Yield (Φ) | Detection Limit (LOD, M) |
| F⁻ | Value | Value | Value |
| Cl⁻ | Value | Value | Value |
| Br⁻ | Value | Value | Value |
| I⁻ | Value | Value | Value |
| AcO⁻ | Value | Value | Value |
| H₂PO₄⁻ | Value | Value | Value |
| CN⁻ | Value | Value | Value |
| NO₃⁻ | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Visualizations
Caption: Proposed anion sensing mechanism of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Caption: Experimental workflow for anion sensing studies.
References
Application Notes and Protocols: Incorporation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene into Polymer Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene into various polymer chains. This unique monomer, with its rigid, fluorescent anthracene core and reactive phenolic hydroxyl groups, offers a versatile platform for creating advanced polymers with potential applications in drug delivery, bioimaging, and theranostics.
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a specialty aromatic diol that can be integrated into polymers such as polyesters, polycarbonates, and epoxy resins. The presence of the anthracene moiety imparts intrinsic fluorescence to the resulting polymers, making them suitable for applications where optical properties are crucial. Furthermore, the anthracene unit can undergo reversible [4+4] photocycloaddition, paving the way for the development of photo-responsive materials for on-demand drug release.
Potential Applications in Drug Development
The unique properties of polymers derived from 9,10-Bis(3,5-dihydroxyphenyl)anthracene open up several exciting possibilities in the field of drug development:
-
Fluorescent Nanoparticles for Bioimaging and Drug Delivery: The intrinsic fluorescence of these polymers allows for the formulation of nanoparticles that can be tracked in vitro and in vivo. These nanoparticles can be loaded with therapeutic agents, combining diagnostic and therapeutic functionalities in a single platform. The hydrophobic nature of the anthracene core can facilitate the encapsulation of poorly water-soluble drugs.[1]
-
Photo-controlled Drug Release Systems: The ability of anthracene to photodimerize upon exposure to UV light can be harnessed to create crosslinked polymer networks, such as hydrogels.[2] These networks can encapsulate drugs, and subsequent exposure to a different wavelength of light can cleave the dimers, leading to the disassembly of the network and the controlled release of the payload.[2]
-
Theranostics for Cancer Treatment: The combination of bioimaging and drug delivery capabilities makes these polymers promising candidates for cancer theranostics.[1][3] Fluorescent polymer nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, allowing for tumor visualization and targeted drug delivery.
Experimental Protocols
The following are detailed protocols for the synthesis of various polymers incorporating 9,10-Bis(3,5-dihydroxyphenyl)anthracene. These protocols are based on established polymerization techniques for similar bisphenol monomers.
Protocol 1: Synthesis of a Fluorescent Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester by reacting 9,10-Bis(3,5-dihydroxyphenyl)anthracene with a diacyl chloride.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Sebacoyl chloride (or other suitable diacyl chloride)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Catalyst (e.g., antimony trioxide)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of 9,10-Bis(3,5-dihydroxyphenyl)anthracene and sebacoyl chloride.
-
Add a suitable amount of diphenyl ether to dissolve the monomers.
-
Add a catalytic amount of antimony trioxide.
-
Purge the flask with nitrogen for 15-20 minutes to remove any oxygen.
-
Heat the reaction mixture to 180-200°C under a constant flow of nitrogen.
-
Maintain the temperature and stirring for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C overnight.
Characterization:
-
The resulting polyester can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester bonds, and by nuclear magnetic resonance (NMR) spectroscopy to verify the polymer structure.
-
The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC).
-
The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
The photoluminescent properties (excitation and emission spectra) can be analyzed using a fluorescence spectrophotometer.
Protocol 2: Synthesis of a Fluorescent Polycarbonate via Interfacial Polymerization
This protocol details the synthesis of a polycarbonate from 9,10-Bis(3,5-dihydroxyphenyl)anthracene and phosgene (or a phosgene substitute like triphosgene).
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Triphosgene
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Nitrogen gas supply
Procedure:
-
Dissolve 9,10-Bis(3,5-dihydroxyphenyl)anthracene in an aqueous solution of NaOH in a beaker.
-
In a separate beaker, dissolve triphosgene in dichloromethane.
-
Combine the two solutions in a reaction vessel equipped with a high-speed mechanical stirrer.
-
Add a catalytic amount of the phase transfer catalyst to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
Separate the organic layer and wash it several times with dilute hydrochloric acid and then with distilled water until the aqueous layer is neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 80°C.
Characterization:
-
Characterize the polymer using FTIR, NMR, GPC, DSC, TGA, and fluorescence spectroscopy as described in Protocol 1.
Protocol 3: Preparation of a Fluorescent Epoxy Resin
This protocol describes the curing of a standard epoxy resin with 9,10-Bis(3,5-dihydroxyphenyl)anthracene, which acts as a fluorescent curing agent.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Curing catalyst (e.g., triphenylphosphine)[4]
-
Solvent (e.g., methyl isobutyl ketone)[4]
Procedure:
-
Dissolve the DGEBA epoxy resin and 9,10-Bis(3,5-dihydroxyphenyl)anthracene in methyl isobutyl ketone in a reaction vessel. The stoichiometry between the epoxy groups and the hydroxyl groups should be carefully controlled.
-
Add a catalytic amount of triphenylphosphine.[4]
-
Heat the mixture to 140°C under a nitrogen atmosphere with stirring for 3 hours.[4]
-
Remove the solvent under reduced pressure to obtain the cured epoxy resin.[4]
-
For mechanical and thermal testing, the resin can be post-cured at a higher temperature (e.g., 180°C) for several hours.[4]
Characterization:
-
The curing process can be monitored by DSC.
-
The thermal stability of the cured resin can be evaluated by TGA.[5][6]
-
The mechanical properties (e.g., tensile strength, flexural strength) can be determined using standard testing methods.[6]
-
The fluorescence of the cured material can be observed under a UV lamp.
Data Presentation
The following tables summarize expected properties of polymers incorporating anthracene derivatives, based on available literature for similar structures.[6][7]
| Polymer Type | Monomers | Polymerization Method | Expected Tg (°C) | Expected Td (°C, 5% wt loss) | Expected Emission Max (nm) |
| Polyester | 9,10-Bis(3,5-dihydroxyphenyl)anthracene, Sebacoyl chloride | Melt Polycondensation | 120 - 160 | > 350 | 420 - 450 |
| Polycarbonate | 9,10-Bis(3,5-dihydroxyphenyl)anthracene, Triphosgene | Interfacial Polymerization | 180 - 220 | > 400 | 420 - 450 |
| Epoxy Resin | DGEBA, 9,10-Bis(3,5-dihydroxyphenyl)anthracene | Curing | 150 - 190 | > 350 | 430 - 460 |
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of polymers.
Proposed Mechanism for Photo-controlled Drug Release
Caption: Photo-controlled drug release from an anthracene-containing hydrogel.
References
- 1. Multifunctional (3-in-1) cancer theranostics applications of hydroxyquinoline-appended polyfluorene nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 3. mdpi.com [mdpi.com]
- 4. JPH05222153A - Novel anthracene-based epoxy resin and method for producing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Applications of Copolymers Containing 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers incorporating the monomer 9,10-Bis(3,5-dihydroxyphenyl)anthracene. This document is intended to serve as a practical guide for researchers interested in developing novel materials with unique optical, thermal, and biological properties.
Introduction
Copolymers containing 9,10-Bis(3,5-dihydroxyphenyl)anthracene are a promising class of macromolecules. The rigid, planar anthracene core imparts significant thermal stability and unique photophysical properties, such as fluorescence, to the resulting polymers. The presence of two dihydroxyphenyl moieties allows for the versatile synthesis of various copolymer architectures, including poly(arylene ether)s and polyesters. These materials are of interest for a range of applications, from high-performance engineering plastics to advanced materials for biomedical applications, including drug delivery and therapeutic agent development.
Synthesis of Copolymers
The synthesis of copolymers containing 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be achieved through several polymerization techniques. The phenolic hydroxyl groups of the monomer are reactive towards nucleophilic aromatic substitution and esterification reactions.
Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution
Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. The synthesis involves the reaction of a bisphenol with an activated dihalide in the presence of a weak base. 9,10-Bis(3,5-dihydroxyphenyl)anthracene can serve as the bisphenol component.
This protocol is a representative procedure for the synthesis of a poly(arylene ether) copolymer of 9,10-Bis(3,5-dihydroxyphenyl)anthracene with a commercially available activated dihalide, such as 4,4'-difluorobenzophenone.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1.0 mmol), 4,4'-difluorobenzophenone (1.0 mmol), and an excess of anhydrous K₂CO₃ (2.2 mmol).
-
Add DMAc (10 mL) and toluene (5 mL) to the flask.
-
Heat the reaction mixture to 140°C and allow the toluene to reflux for 2-3 hours to azeotropically remove any water.
-
After the removal of water, slowly increase the temperature to 160-170°C to remove the toluene.
-
Maintain the reaction at 160°C for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred solution of methanol and water (1:1 v/v).
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Characterization:
The resulting poly(arylene ether) is expected to be a high-molecular-weight, amorphous polymer with good solubility in common organic solvents like chloroform, N-methyl-2-pyrrolidone (NMP), and DMAc. Characterization can be performed using:
-
¹H and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess thermal stability. These polymers are expected to have high decomposition temperatures (Td > 400°C).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
Copolymers containing 9,10-Bis(3,5-dihydroxyphenyl)anthracene represent a versatile platform for the development of advanced materials. Their robust thermal properties, inherent fluorescence, and potential for biological activity make them attractive for a wide range of applications, from high-performance plastics to innovative drug delivery systems and therapeutic polymers. The synthetic protocols and application insights provided in this document offer a foundation for further research and development in this exciting area.
Application Notes and Protocols for Porous Materials from 9,10-Bis(3,5-dihydroxyphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a specialty anthracene derivative with a rigid, aromatic core and multiple hydroxyl functional groups, making it an excellent candidate building block for the synthesis of advanced porous materials.[1][2] The inherent properties of phenolic compounds, such as their ability to undergo condensation reactions and chelate metals, combined with the structural rigidity of the anthracene core, allow for the creation of robust porous organic polymers (POPs) with tailored functionalities.[3][4][5] These materials are of significant interest for a range of applications, including gas storage and separation, catalysis, and sensing.[6][7][8]
This document provides detailed application notes and protocols for the synthesis, characterization, and application of porous materials derived from 9,10-Bis(3,5-dihydroxyphenyl)anthracene, with a particular focus on their potential for carbon dioxide (CO2) capture.
Data Presentation
The expected properties of porous organic polymers derived from 9,10-Bis(3,5-dihydroxyphenyl)anthracene, based on analogous systems reported in the literature, are summarized below. These values serve as a benchmark for characterization.
Table 1: Physicochemical Properties
| Property | Expected Value |
| BET Surface Area | 500 - 1200 m²/g |
| Total Pore Volume | 0.40 - 0.80 cm³/g |
| Average Pore Diameter | 1.5 - 2.5 nm |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C |
Table 2: CO2 Adsorption Performance
| Condition | CO2 Uptake (mmol/g) | CO2/N2 Selectivity |
| 273 K, 1 bar | 3.5 - 5.5 | 40 - 70 |
| 298 K, 1 bar | 2.0 - 3.5 | 35 - 65 |
Experimental Protocols
Synthesis of Anthracene-Based Porous Organic Polymer (A-POP)
This protocol describes a solvothermal synthesis of a porous organic polymer from 9,10-Bis(3,5-dihydroxyphenyl)anthracene and a formaldehyde equivalent, such as dimethoxymethane, via a Friedel-Crafts alkylation reaction.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Dimethoxymethane (DMM)
-
Anhydrous Iron(III) chloride (FeCl3)
-
Anhydrous 1,4-Dioxane
-
Methanol
-
Acetone
-
Deionized Water
Procedure:
-
In a 100 mL Schlenk flask, dissolve 9,10-Bis(3,5-dihydroxyphenyl)anthracene (394.4 mg, 1.0 mmol) and dimethoxymethane (304.4 mg, 4.0 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous FeCl3 (648.8 mg, 4.0 mmol) to the solution.
-
Seal the flask and heat the reaction mixture at 120 °C for 48 hours with stirring.
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with methanol (3 x 50 mL), deionized water (3 x 50 mL), and acetone (3 x 50 mL).
-
The purified polymer is then subjected to Soxhlet extraction with methanol for 24 hours to remove any remaining unreacted monomers and catalyst.
-
The final product (A-POP) is dried under vacuum at 150 °C for 12 hours.
Caption: Workflow for the synthesis of the anthracene-based porous organic polymer (A-POP).
Characterization of A-POP
a. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the successful polymerization by identifying the characteristic functional groups.
-
Procedure: Acquire the FTIR spectrum of the dried A-POP sample using a spectrometer with an ATR accessory in the range of 4000-400 cm⁻¹.
b. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat the A-POP sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
c. Nitrogen Adsorption-Desorption Analysis:
-
Purpose: To determine the surface area and pore size distribution.
-
Procedure:
-
Degas the A-POP sample at 150 °C for 12 hours under vacuum.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05-0.3.
-
Determine the pore size distribution using non-local density functional theory (NLDFT) or other suitable models.
-
Application in CO2 Capture
This protocol outlines the procedure for evaluating the CO2 adsorption capacity of the synthesized A-POP.
Materials:
-
Activated A-POP (dried under vacuum at 150 °C for 12 hours)
-
Volumetric gas adsorption analyzer
-
High-purity CO2 and N2 gas
Procedure:
-
Place a known mass of the activated A-POP sample in the sample tube of the gas adsorption analyzer.
-
Degas the sample again in situ at 150 °C under high vacuum for at least 4 hours.
-
Measure the CO2 and N2 adsorption isotherms at 273 K and 298 K up to a pressure of 1 bar.
-
Record the amount of gas adsorbed at various pressures.
-
To assess the reusability, perform multiple cycles of adsorption-desorption by evacuating the sample under vacuum at room temperature between cycles.
Caption: Experimental workflow for evaluating the CO2 capture performance of A-POP.
Conclusion
9,10-Bis(3,5-dihydroxyphenyl)anthracene serves as a promising building block for the creation of robust, porous organic polymers with high thermal stability and significant potential for applications in gas capture and storage. The protocols provided herein offer a foundational framework for the synthesis, characterization, and evaluation of these novel materials. Further exploration into different synthetic methodologies and functionalization of the porous framework could lead to even more advanced materials with enhanced performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | Polysil [polycil.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Building Blocks for the Assembly of Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ordered porous materials for emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9,10-Bis(3,5-dihydroxyphenyl)anthracene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, a unique aromatic diol with significant potential in the development of advanced polymers and functional materials. Its rigid, fluorescent anthracene core combined with four reactive hydroxyl groups makes it an excellent candidate for creating materials with high thermal stability, specific optical properties, and tailored solubility.
Chemical and Physical Properties
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a yellow to brown solid powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 153715-08-3 | [2][3] |
| Molecular Formula | C₂₆H₁₈O₄ | [2][3] |
| Molecular Weight | 394.43 g/mol | [2][3] |
| Appearance | Yellow to Brown Solid | [1] |
| Purity | >96% (Typical) | [1] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [4] |
| Computed Polar Surface Area | 80.9 Ų | [3] |
Synthesis Protocol
Part A: Synthesis of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
This procedure is adapted from established methods for synthesizing 9,10-diaryl anthracenes.
Materials:
-
9,10-Dibromoanthracene
-
3,5-Dimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (for solvent mixture)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Protocol:
-
In a Schlenk flask, combine 9,10-dibromoanthracene (1.0 eq), 3,5-dimethoxyphenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Prepare a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the solvent mixture to the flask and heat the reaction under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to obtain 9,10-Bis(3,5-dimethoxyphenyl)anthracene.
Part B: Demethylation to 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This demethylation step is adapted from a procedure for a similar hydroxyphenyl anthracene derivative.
Materials:
-
9,10-Bis(3,5-dimethoxyphenyl)anthracene
-
Boron tribromide (BBr₃) solution in DCM (1M)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Deionized water
Protocol:
-
Dissolve the 9,10-Bis(3,5-dimethoxyphenyl)anthracene (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (4.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Caption: Synthetic pathway for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Application in High-Performance Polymer Synthesis
The presence of four hydroxyl groups makes 9,10-Bis(3,5-dihydroxyphenyl)anthracene an excellent monomer for producing highly cross-linked or thermally stable polymers such as polyarylates (a type of polyester). The rigid anthracene core is expected to impart high thermal stability and fluorescence to the resulting polymer.
Exemplary Protocol: Synthesis of a Polyarylate
This protocol describes the interfacial polymerization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene with terephthaloyl chloride to form a cross-linked polyarylate.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Methanol
-
Deionized water
Protocol:
-
Aqueous Phase Preparation: In a beaker, dissolve 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in an aqueous solution of sodium hydroxide (e.g., 0.5 M). Stir until a complete solution is formed.
-
Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (1.0 eq) in dichloromethane.
-
Interfacial Polymerization: Vigorously stir the aqueous phase using a mechanical stirrer. Rapidly pour the organic phase into the aqueous phase. A polymer precipitate should form immediately at the interface.
-
Continue stirring vigorously for 15-30 minutes.
-
Polymer Isolation: Stop stirring and filter the polymer precipitate.
-
Wash the collected polymer thoroughly with deionized water to remove salts, followed by methanol to remove unreacted monomers and oligomers.
-
Dry the final polymer product in a vacuum oven at 80-100°C until a constant weight is achieved.
Caption: Workflow for interfacial polymerization of the diol monomer.
Characterization of Resulting Polymers
The synthesized polymers should be characterized to determine their structural, thermal, and optical properties. Based on data from polymers with similar structures, a high-performance material can be anticipated.
Expected Properties and Characterization Methods
| Property | Characterization Technique | Expected Outcome |
| Structure | FTIR, NMR Spectroscopy | Confirmation of ester linkages and incorporation of the anthracene monomer. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (>450 °C), indicating excellent thermal stability due to the rigid aromatic backbone. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | High glass transition temperature (Tg), characteristic of rigid polymer chains. |
| Solubility | Solubility Tests | Likely soluble in polar aprotic solvents (e.g., NMP, DMAc) but insoluble in common organic solvents. |
| Optical Properties | UV-Vis & Fluorescence Spectroscopy | Strong UV absorption and blue fluorescence in solution or as a thin film, characteristic of the anthracene chromophore. |
| Mechanical Properties | Tensile Testing (on thin films) | High tensile strength and modulus, indicative of a strong, rigid material. |
Logical Relationship of Properties
The unique structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene directly influences the properties of the resulting materials. This relationship is key to designing materials for specific applications.
Caption: Structure-property relationships for the anthracene-based monomer.
These notes provide a foundational guide for utilizing 9,10-Bis(3,5-dihydroxyphenyl)anthracene in materials science research. The proposed synthetic and polymerization protocols, while based on sound chemical principles and analogous systems, should be optimized and validated in a laboratory setting. The unique combination of properties imparted by this monomer makes it a promising building block for next-generation functional materials.
References
- 1. 9,10-BIS(3,5-DIHYDROXYPHENYL)ANTHRACENE | 153715-08-3 [sigmaaldrich.com]
- 2. 9,10-bis(3,5-dihydroxyphenyl)anthracene 97% | CAS: 153715-08-3 | AChemBlock [achemblock.com]
- 3. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | C26H18O4 | CID 11047500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
Troubleshooting & Optimization
improving quantum yield of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The following sections address common issues related to improving its quantum yield and offer solutions based on established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield of 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
The quantum yield of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is highly dependent on the solvent and the pH of the solution. In its neutral, protonated form, the quantum yield is generally modest. However, upon deprotonation of the hydroxyl groups in alkaline conditions, a significant increase in the fluorescence quantum yield is observed. This is attributed to the formation of the phenolate species, which enhances the electron-donating ability of the substituent groups and alters the electronic properties of the anthracene core.
Q2: How does solvent polarity affect the quantum yield?
Q3: Why is my fluorescence signal weak or inconsistent?
Several factors can contribute to a weak or inconsistent fluorescence signal:
-
Suboptimal pH: The fluorescence of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is highly pH-dependent. If the solution is not sufficiently alkaline, the compound will be in its less fluorescent protonated state.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, anthracene derivatives are prone to aggregation, which can lead to self-quenching and a decrease in fluorescence intensity.
-
Presence of Quenchers: Contaminants in the solvent or other molecules in the sample can act as quenchers, deactivating the excited state of the fluorophore non-radiatively.
-
Photodegradation: Prolonged exposure to the excitation light source can lead to photodegradation of the molecule, resulting in a decrease in fluorescence over time.
-
Instrumental Settings: Incorrect settings on the fluorometer, such as excitation/emission wavelengths and slit widths, can lead to inaccurate measurements.
Troubleshooting Guides
Issue 1: Low Quantum Yield
If you are observing a lower-than-expected quantum yield, consider the following troubleshooting steps:
1. Optimize the pH of the Solution:
-
Problem: The phenolic hydroxyl groups are not deprotonated, leading to low fluorescence.
-
Solution: Increase the pH of the solution by adding a base (e.g., NaOH). A significant increase in fluorescence intensity is expected under alkaline conditions. It is crucial to perform a pH titration to determine the optimal pH for maximum fluorescence.
Experimental Protocol: pH Optimization
-
Prepare a stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from neutral to highly alkaline).
-
Add a small aliquot of the stock solution to each buffer solution to ensure the final concentration is low enough to avoid aggregation.
-
Measure the fluorescence intensity of each sample using a fluorometer.
-
Plot the fluorescence intensity as a function of pH to identify the optimal pH range.
2. Investigate Solvent Effects:
-
Problem: The chosen solvent may be quenching the fluorescence or promoting non-radiative decay.
-
Solution: If solubility permits, test the fluorescence in a range of solvents with varying polarities. Start with common solvents in which the compound is known to be soluble.
3. Check for and Mitigate Aggregation:
-
Problem: High concentrations can lead to aggregation-caused quenching (ACQ).
-
Solution: Perform a concentration-dependent study. Dilute your sample and measure the fluorescence at each concentration. If the quantum yield increases with dilution, aggregation is a likely cause. Work at concentrations where the absorbance is low (typically < 0.1) to minimize inner filter effects and aggregation.
Experimental Protocol: Concentration-Dependent Study
-
Prepare a concentrated stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
-
Perform serial dilutions to create a range of concentrations.
-
Measure the absorbance and fluorescence of each dilution.
-
Plot fluorescence intensity versus concentration. A linear relationship at low concentrations that plateaus or decreases at higher concentrations is indicative of ACQ.
Issue 2: Inconsistent or Unstable Fluorescence Readings
1. Minimize Photobleaching:
-
Problem: The fluorescence intensity decreases over time during measurement due to photodegradation.
-
Solution: Reduce the exposure time to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. If possible, use a shutter to block the excitation beam when not actively measuring.
2. Ensure Sample Purity:
-
Problem: Impurities in the sample or solvent can act as quenchers.
-
Solution: Use high-purity solvents and ensure the 9,10-Bis(3,5-dihydroxyphenyl)anthracene sample is of high purity. Purification of the compound may be necessary if significant quenching impurities are suspected.
3. Standardize Measurement Protocol:
-
Problem: Variations in experimental procedure lead to inconsistent results.
-
Solution: Use a consistent protocol for all measurements, including cuvette type, sample volume, and instrument settings (excitation and emission wavelengths, slit widths, and integration time).
Data Presentation
Table 1: Factors Affecting Quantum Yield and Troubleshooting Summary
| Factor | Potential Issue | Troubleshooting Action |
| pH | Suboptimal pH leading to protonation of hydroxyl groups. | Perform a pH titration to find the optimal alkaline conditions for maximum fluorescence. |
| Concentration | Aggregation-caused quenching (ACQ) at high concentrations. | Conduct a concentration-dependent study and work at lower concentrations. |
| Solvent | Solvent-induced quenching or poor solubility. | Test fluorescence in different high-purity solvents where the compound is soluble. |
| Photostability | Photodegradation upon prolonged exposure to excitation light. | Minimize exposure time and use the lowest necessary excitation intensity. |
| Purity | Presence of quenching impurities in the sample or solvent. | Use high-purity materials and consider sample purification if necessary. |
Visualizations
Logical Workflow for Troubleshooting Low Quantum Yield
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Signaling Pathway: pH-Dependent Fluorescence of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
References
preventing aggregation-caused quenching of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The focus is on preventing aggregation-caused quenching (ACQ), a common phenomenon that can significantly impact experimental results.
Understanding Aggregation-Caused Quenching (ACQ)
Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases upon aggregation or an increase in concentration. For planar aromatic molecules like 9,10-Bis(3,5-dihydroxyphenyl)anthracene, this is often due to the formation of non-fluorescent or weakly fluorescent ground-state dimers or larger aggregates through π-π stacking interactions. These interactions can lead to the formation of excimers, which are excited-state dimers that often have red-shifted and broader emission spectra with lower quantum yields.
Troubleshooting Guide: Preventing Aggregation-Caused Quenching
This guide addresses common issues related to ACQ and provides systematic steps to diagnose and resolve them.
Issue 1: Low or No Fluorescence Signal at High Concentrations
Symptoms:
-
Fluorescence intensity does not increase linearly with concentration.
-
A noticeable decrease in fluorescence intensity is observed at higher concentrations.
-
The solution may appear slightly cloudy or show signs of precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence at high concentrations.
Detailed Steps:
-
Concentration Optimization: The most direct way to mitigate ACQ is to work at lower concentrations where the fluorophore exists predominantly as monomers.
-
Action: Prepare a dilution series of your 9,10-Bis(3,5-dihydroxyphenyl)anthracene solution (e.g., from 100 µM down to 0.1 µM).
-
Expected Outcome: A linear relationship between concentration and fluorescence intensity should be observed at lower concentrations. Identify the concentration at which this linearity is lost; this is the onset of significant aggregation.
-
-
Solvent Selection: The choice of solvent can significantly influence the solubility and aggregation of the fluorophore.
-
Action: Test the fluorescence of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a range of solvents with varying polarities. Good starting points include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol. Due to the phenolic hydroxyl groups, polar solvents are likely to be more effective at preventing aggregation than nonpolar solvents.
-
Rationale: Solvents that can form hydrogen bonds with the hydroxyl groups of the molecule can help to solvate it effectively and reduce intermolecular π-π stacking.
-
-
pH Control: The hydroxyl groups on the phenyl rings are weakly acidic and can be deprotonated at higher pH. This can alter the electronic properties and potentially increase aggregation.
-
Action: Buffer your solution to a pH where the hydroxyl groups are protonated (typically pH < 8 for phenols). Compare the fluorescence intensity at different pH values (e.g., pH 5, 7, and 9).
-
Expected Outcome: Fluorescence intensity is often higher at a neutral or slightly acidic pH for phenolic fluorophores.
-
-
Host-Guest Encapsulation: Encapsulating the fluorophore within a host molecule can physically prevent aggregation.
-
Action: Introduce a host molecule such as β-cyclodextrin to your aqueous or partially aqueous solution. The hydrophobic anthracene core can be encapsulated within the cyclodextrin cavity.
-
Expected Outcome: A significant increase in fluorescence intensity should be observed upon addition of the host molecule, indicating successful encapsulation and prevention of ACQ.
-
Issue 2: Red-Shifted and Broadened Emission Spectrum
Symptoms:
-
The emission maximum shifts to longer wavelengths as the concentration increases.
-
The emission spectrum becomes broader and less defined at higher concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for red-shifted and broadened emission spectra.
Detailed Steps:
-
Confirm Excimer Formation: The observed spectral changes are characteristic of excimer formation, which arises from the association of an excited-state molecule with a ground-state molecule.
-
Action: Perform concentration-dependent fluorescence measurements. A clear red-shift and broadening of the emission spectrum with increasing concentration is a strong indicator of excimer formation.
-
-
Disrupt Aggregation: The strategies to prevent excimer formation are the same as those for preventing ACQ in general.
-
Action:
-
Work at lower concentrations.
-
Use solvents that minimize π-π stacking.
-
Utilize host-guest encapsulation to isolate the fluorophore molecules from each other.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range to avoid ACQ for 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A1: The optimal concentration range is highly dependent on the solvent and other experimental conditions. As a general guideline, it is advisable to start with concentrations in the low micromolar (1-10 µM) range and perform a concentration-dependent study to determine the linear range for your specific conditions.
Q2: Which solvents are recommended to minimize ACQ?
A2: Polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol are good starting points. These solvents can interact with the hydroxyl groups of the molecule, promoting better solvation and reducing the tendency for aggregation.
Q3: How does pH affect the fluorescence of 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A3: The phenolic hydroxyl groups can be deprotonated at basic pH. This can lead to a change in the electronic structure of the molecule and may alter its fluorescence properties and aggregation behavior. It is recommended to work at a neutral or slightly acidic pH to maintain the protonated state of the hydroxyl groups, which often results in more stable and intense fluorescence.[1]
Q4: Can I use additives to prevent ACQ?
A4: Yes, host molecules like cyclodextrins can be very effective. The hydrophobic anthracene core of 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be encapsulated within the hydrophobic cavity of β-cyclodextrin, physically preventing aggregation and enhancing fluorescence. Polymeric matrices can also be used to encapsulate the fluorophore and prevent quenching in the solid state.
Q5: Are there any structural modifications to the molecule that could prevent ACQ?
A5: While you may be working with the existing molecule, it is worth noting that introducing bulky substituents to the anthracene core is a common strategy to sterically hinder π-π stacking and prevent ACQ. This knowledge can be useful when selecting other fluorophores for your application.
Quantitative Data
Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 9,10-Diphenylanthracene | Cyclohexane | 375 | 409, 432 | 0.90 | [2] |
| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 429, 451 | 458, 488 | 1.00 | [3] |
| 9,10-Bis(perfluorobenzyl)anthracene | Cyclohexane | 396 | 416 | 0.85 | [4] |
| 9-(p-hydroxyphenyl)anthracene | Methanol | 345, 363, 383 | 405, 428 | N/A | [5] |
N/A: Not Available
Experimental Protocols
Protocol 1: Determining the Onset of Aggregation-Caused Quenching
Objective: To identify the concentration at which ACQ becomes significant for 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a chosen solvent.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Spectroscopic grade solvent (e.g., DMSO)
-
Volumetric flasks and pipettes
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in the chosen solvent (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a series of dilutions ranging from 100 µM to 0.1 µM.
-
For each dilution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each dilution using a fluorometer. Keep the excitation wavelength and all instrument settings constant.
-
Integrate the area under the emission spectrum for each concentration to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The point at which the plot deviates from linearity indicates the onset of ACQ.
Protocol 2: Host-Guest Encapsulation with β-Cyclodextrin
Objective: To mitigate ACQ of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in an aqueous environment using β-cyclodextrin.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
β-Cyclodextrin
-
Deionized water
-
Small amount of a co-solvent like DMSO if needed for initial dissolution
-
Fluorometer
Procedure:
-
Prepare a concentrated stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in DMSO (e.g., 10 mM).
-
Prepare a stock solution of β-cyclodextrin in deionized water (e.g., 10 mM).
-
Prepare a series of solutions containing a fixed concentration of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (e.g., 10 µM, ensuring the final DMSO concentration is low, e.g., <1%) and varying concentrations of β-cyclodextrin (e.g., 0, 1, 2, 5, 10 mM).
-
Allow the solutions to equilibrate for a period of time (e.g., 30 minutes).
-
Measure the fluorescence emission spectrum of each solution.
-
Plot the fluorescence intensity at the emission maximum as a function of the β-cyclodextrin concentration. A significant increase in fluorescence intensity upon addition of β-cyclodextrin indicates successful encapsulation and prevention of ACQ.
Encapsulation Workflow:
Caption: Experimental workflow for host-guest encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 4. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Photostability of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Frequently Asked Questions (FAQs)
Q1: What is 9,10-Bis(3,5-dihydroxyphenyl)anthracene and what are its primary applications?
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a fluorescent aromatic compound. Its anthracene core provides the characteristic fluorescence, while the dihydroxyphenyl (resorcinol) moieties can influence its solubility and potential for hydrogen bonding. It is of interest in drug development, materials science, and as a fluorescent probe due to its potential for sensing and imaging applications.
Q2: What is the primary cause of photodegradation for 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
The primary mechanism of photodegradation for many anthracene derivatives is photooxidation.[1] This process is typically initiated by the absorption of light, leading to the formation of an excited state of the anthracene core. This excited molecule can then react with molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen can subsequently attack the anthracene core, leading to the formation of an unstable endoperoxide intermediate, which then decomposes into non-fluorescent products.[2][3] The presence of phenolic hydroxyl groups may also influence the degradation pathway, potentially through the formation of phenoxyl radicals under certain conditions.
Q3: How can I enhance the photostability of my 9,10-Bis(3,5-dihydroxyphenyl)anthracene samples during experiments?
Several strategies can be employed to improve the photostability of your samples:
-
Use of Singlet Oxygen Quenchers: Adding singlet oxygen quenchers to your solution can effectively inhibit the primary photodegradation pathway. Common quenchers include 1,4-diazabicyclo[2.2.2]octane (DABCO), Trolox, β-carotene, and sodium azide.[4]
-
Deoxygenation of Solvents: Removing dissolved oxygen from your solvents can significantly reduce the rate of photooxidation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent or by using freeze-pump-thaw cycles for sealed samples.[5]
-
Minimizing Light Exposure: Reduce the intensity and duration of light exposure on your sample. Use neutral density filters, lower the power of your light source, and use the shortest possible exposure times during imaging or measurements.
-
Use of Antifade Mounting Media: For microscopy applications, using a commercial or homemade antifade mounting medium can protect your sample from photobleaching. These media often contain antioxidants or singlet oxygen quenchers.
Q4: What are the best practices for handling and storing 9,10-Bis(3,5-dihydroxyphenyl)anthracene to maintain its integrity?
To ensure the longevity of the compound, follow these storage and handling guidelines:
-
Storage: Store the solid compound in a tightly sealed, amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.[4]
-
Solution Preparation: Prepare solutions fresh whenever possible. If you need to store solutions, protect them from light by using amber vials or wrapping them in aluminum foil and store them at low temperatures.
-
Handling: When weighing and handling the solid, minimize its exposure to light and air.
Q5: Are there any known incompatible solvents or reagents with 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
While the compound is soluble in solvents like DMSO, acetone, chloroform, and ethyl acetate, be aware of the following:[6]
-
Solvents Prone to Peroxide Formation: Ethers and other solvents that can form peroxides over time should be used with caution and should be freshly distilled or tested for peroxides before use, as peroxides can accelerate degradation.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can chemically degrade the compound.
-
High pH Solutions: In alkaline solutions, the phenolic hydroxyl groups can be deprotonated, which may alter the photophysical properties and potentially increase susceptibility to oxidation.
Troubleshooting Guides
Problem: Rapid Loss of Fluorescence Signal (Photobleaching)
| Potential Cause | Solution |
| High Light Intensity/Long Exposure Time | Reduce the intensity of the excitation light using neutral density filters or by lowering the laser/lamp power. Minimize exposure time to what is necessary for adequate signal-to-noise. |
| Presence of Molecular Oxygen | Deoxygenate your solvent by sparging with nitrogen or argon. For sealed samples, use the freeze-pump-thaw method. |
| Absence of Photoprotective Agents | Add a singlet oxygen quencher such as DABCO (1-10 mM) or Trolox (0.1-1 mM) to your sample solution. For microscopy, use an antifade mounting medium. |
| Inappropriate Solvent | Ensure the solvent is of high purity and free of peroxides. Consider testing different solvents to see if photostability improves. |
Problem: Inconsistent or Non-Reproducible Fluorescence Measurements
| Potential Cause | Solution |
| Sample Degradation Over Time | Prepare fresh solutions for each experiment. If using stock solutions, store them properly (in the dark, at low temperature) and for a limited time. |
| Temperature Fluctuations | Use a temperature-controlled sample holder in your instrument to ensure consistent measurement conditions.[7] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent preparation of all solutions.[7] |
| Photobleaching During Repeated Measurements | Use a fresh sample for each measurement or ensure that the total light exposure is minimized and consistent across all measurements. |
Problem: High Background Fluorescence
| Potential Cause | Solution |
| Contaminated Solvents or Cuvettes | Use high-purity, spectroscopy-grade solvents. Thoroughly clean cuvettes with an appropriate solvent and check for residual fluorescence. |
| Autofluorescence from Sample Matrix | Run a blank sample containing everything except the 9,10-Bis(3,5-dihydroxyphenyl)anthracene to measure the background fluorescence and subtract it from your sample measurements. |
| Impure Compound | Ensure the purity of your compound. If necessary, purify it by recrystallization or chromatography. |
Problem: Unexpected Changes in Absorption or Emission Spectra
| Potential Cause | Solution |
| Photoproduct Formation | A change in the spectral shape, such as the appearance of new peaks or a shift in the maxima, can indicate the formation of degradation products. This confirms photostability issues. Implement strategies to enhance photostability. |
| Solvent Effects (Solvatochromism) | The absorption and emission spectra of anthracene derivatives can be sensitive to the polarity of the solvent. Ensure you are using the same solvent for all comparative measurements. |
| Aggregation | At high concentrations, fluorescent molecules can form aggregates, which can alter their photophysical properties. Try working at lower concentrations. |
Experimental Protocols
Protocol 1: General Photostability Testing of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Objective: To quantify the rate of photobleaching of 9,10-Bis(3,5-dihydroxyphenyl)anthracene under specific illumination conditions.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
High-purity solvent (e.g., DMSO, ethanol)
-
Spectrofluorometer or fluorescence microscope with a camera
-
Light source with a known and stable output
-
Quartz cuvette or microscope slide with a coverslip
-
Image analysis software (if using a microscope)
Procedure:
-
Sample Preparation: Prepare a solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in the desired solvent at a concentration that gives a strong but not saturating fluorescence signal.
-
Initial Measurement (t=0): Measure the initial fluorescence intensity (I₀) of the sample. For spectroscopy, this will be the peak emission intensity. For microscopy, this will be the mean intensity of a defined region of interest (ROI).
-
Continuous Illumination: Expose the sample to continuous illumination using a constant light source.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) over a period of time until the signal has significantly decreased.
-
Data Analysis:
-
Correct for any background fluorescence.
-
Normalize the fluorescence intensity at each time point (Iₜ) to the initial intensity (I₀).
-
Plot the normalized intensity (Iₜ/I₀) as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Evaluating the Efficacy of a Singlet Oxygen Quencher
Objective: To determine if a singlet oxygen quencher can improve the photostability of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Materials:
-
Same as Protocol 1
-
Singlet oxygen quencher (e.g., DABCO)
Procedure:
-
Prepare Samples: Prepare two identical samples of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as in Protocol 1. To one sample, add the singlet oxygen quencher at a suitable concentration (e.g., 10 mM DABCO). The other sample will be the control.
-
Perform Photostability Assay: Carry out the photostability testing as described in Protocol 1 for both the control sample and the sample containing the quencher.
-
Compare Results: Plot the normalized fluorescence intensity versus time for both samples on the same graph. A longer photobleaching half-life for the sample with the quencher indicates that it is effective at enhancing the photostability.
Quantitative Data
Table 1: Photophysical Properties of Selected Anthracene Derivatives [7]
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | Cyclohexane | 357 | 377 | 0.27 |
| 9,10-Diphenylanthracene | Cyclohexane | 372 | 408 | 0.86 |
| 9,10-Dichloroanthracene | Toluene | ~380 | ~431 | N/A |
Table 2: Relative Photostability of 9,10-Dibutoxyanthracene in the Presence of Additives [8]
| Additive (5 wt%) | Relative Residual Amount after Irradiation |
| Blank (No Additive) | ~20% |
| BHT (Butylated hydroxytoluene) | ~30% |
| FFA (Furfuryl alcohol) | ~40% |
| TEMP (2,2,6,6-Tetramethylpiperidine) | ~50% |
| TEDA (Triethylenediamine/DABCO) | ~80% |
Diagrams
Caption: Proposed photodegradation pathway for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this polyphenolic compound.
Section 1: General Purification Strategy & Troubleshooting
A general workflow for the purification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is outlined below. Subsequent sections provide detailed troubleshooting for specific techniques.
Section 2: Column Chromatography Troubleshooting Guide
Column chromatography is a primary method for purifying 9,10-Bis(3,5-dihydroxyphenyl)anthracene. Below are common issues and their solutions.
Frequently Asked Questions (Column Chromatography)
Question: My compound is smearing/tailing on the silica gel column. What can I do? Answer: Tailing is a common issue with phenolic compounds on silica gel due to strong interactions with the stationary phase.
-
Solution: Add a small amount of a polar modifier, such as 0.5% acetic acid, to your eluent. This can help to reduce the strong adsorption of the hydroxyl groups to the silica gel, resulting in better peak shapes.
Question: The compound is not moving from the origin of the TLC plate, even with a very polar eluent. How can I purify it? Answer: Highly polar compounds can irreversibly adsorb to silica gel.
-
Solution 1: Consider switching to a different stationary phase. Polyamide or Sephadex LH-20 are often effective for the purification of polyphenols.[1]
-
Solution 2: If you must use silica gel, try a reverse-phase column (e.g., C18) with a polar mobile phase like a methanol/water or acetonitrile/water gradient.[1]
Question: My purified fractions are turning a yellow or brown color upon solvent evaporation. Why is this happening and how can I prevent it? Answer: Phenols are susceptible to oxidation, which can be accelerated by air and light, leading to the formation of colored impurities.
-
Solution 1: Work under an inert atmosphere (nitrogen or argon) as much as possible, especially during solvent removal.
-
Solution 2: Use degassed solvents for your chromatography to minimize dissolved oxygen.
-
Solution 3: Add an antioxidant, such as a trace amount of BHT (butylated hydroxytoluene), to your fractions before evaporation, if permissible for your final application.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Selection: Use standard silica gel (70-230 mesh).
-
Eluent Selection: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. A common starting point is a gradient of ethyl acetate in hexane. Given the compound's solubility, a dichloromethane/ethyl acetate or dichloromethane/acetone system may also be effective.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a minimal amount of a solvent in which it is highly soluble, such as acetone or a mixture of dichloromethane and a small amount of methanol.[2]
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the eluent polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Analysis:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Section 3: Recrystallization Troubleshooting Guide
Recrystallization is an effective final purification step to obtain highly crystalline material.
Frequently Asked Questions (Recrystallization)
Question: What is a good solvent system for the recrystallization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene? Answer: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Suggested Solvents: Based on its solubility profile, consider solvent systems such as ethyl acetate/hexane, acetone/water, or methanol/water.[2] You will need to perform small-scale solubility tests to find the optimal solvent or solvent pair.
Question: The compound "oils out" instead of forming crystals upon cooling. What should I do? Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.
-
Solution 1: Add more of the "good" solvent (the one in which it is more soluble) to the hot solution to further dilute it.
-
Solution 2: Try a solvent with a lower boiling point.
-
Solution 3: Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
Question: No crystals are forming even after the solution has cooled to room temperature. What can I do to induce crystallization? Answer:
-
Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Solution 2: Add a seed crystal of the pure compound, if available.
-
Solution 3: Place the solution in an ice bath to further decrease the solubility.
-
Solution 4: If using a solvent mixture, you can try adding a small amount of the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If necessary, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Section 4: Purity Assessment and Data
The purity of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often provide a certificate of analysis with this information.
Table 1: Commercially Available Purity Levels
| Supplier | Purity Specification | Method |
| TCI Chemicals | >98.0% | HPLC |
| Sigma-Aldrich | 96% | Not Specified |
| Advanced ChemBlocks | 97% | Not Specified |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₈O₄ | [3] |
| Molecular Weight | 394.43 g/mol | [3] |
| Appearance | Light yellow to Yellow to Green powder/crystal | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
This technical support center is intended as a guide. Specific experimental conditions may need to be optimized for your particular sample and laboratory setup.
References
overcoming solubility issues of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Troubleshooting Guide
Issue: Difficulty Dissolving 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This guide presents a systematic approach to address solubility issues, starting from solvent selection to advanced enhancement techniques.
Caption: Workflow for Troubleshooting Solubility Issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is 9,10-Bis(3,5-dihydroxyphenyl)anthracene soluble?
A1: Based on available data, 9,10-Bis(3,5-dihydroxyphenyl)anthracene is soluble in several organic solvents.[1] Quantitative solubility can vary based on the specific batch, purity, and ambient conditions. Researchers should determine the precise solubility for their experimental needs.
Data Presentation: Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Q2: I've chosen a recommended solvent, but the compound is not dissolving. What should I do?
A2: If initial mixing or vortexing is insufficient, you can try the following:
-
Gentle Warming: Warm the solution in a water bath (e.g., 37-50°C). For phenolic compounds, higher temperatures can increase solubility. However, be mindful of potential degradation at elevated temperatures over long periods.
-
Sonication: Use a sonication bath to break down any aggregates and enhance dissolution.
-
Increase Solvent Volume: Your initial concentration may be too high. Try adding more solvent to decrease the concentration.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer/media. How can I prevent this?
A3: This is a common issue when diluting a concentrated stock in a non-solvent. Here are some strategies:
-
Optimize Dilution: Instead of adding the stock solution directly to the full volume of the aqueous medium, try adding the stock to a smaller volume of the medium with vigorous stirring, and then gradually add the rest of the medium.
-
Use a Co-solvent: Prepare your final solution with a small, optimized percentage of the initial organic solvent (e.g., 0.1-1% DMSO in your final aqueous solution). Always run a vehicle control with the same concentration of the co-solvent to account for any effects on your experiment.
-
Formulation with Surfactants: For biological assays, non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (e.g., 0.01-0.1%) in the aqueous medium to help maintain solubility.
Q4: How can I determine the quantitative solubility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in my chosen solvent?
A4: The "shake-flask" method is a reliable technique for determining thermodynamic solubility.[2] A detailed protocol is provided below.
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol allows for the determination of the equilibrium solubility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a solvent of choice.
Caption: Experimental Workflow for the Shake-Flask Method.
Methodology:
-
Preparation: Add an excess amount of 9,10-Bis(3,5-dihydroxyphenyl)anthracene to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the mixture to stand to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed and carefully collect the clear supernatant.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with your solvent.
-
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant. A common method is UV-Vis spectrophotometry:
-
Prepare a calibration curve using standard solutions of 9,10-Bis(3,5-dihydroxyphenyl)anthracene of known concentrations in the same solvent.
-
Measure the absorbance of the saturated supernatant (diluting if necessary to fall within the linear range of the calibration curve).
-
Calculate the concentration from the calibration curve, accounting for any dilutions.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (M).
References
Technical Support Center: Optimizing Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The following content provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and systematically optimize your reaction yields.
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a valuable building block in materials science and medicinal chemistry, notable for its rigid, fluorescent anthracene core functionalized with reactive resorcinol moieties. The most prevalent and versatile method for its synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the reaction of 9,10-dibromoanthracene with two equivalents of (3,5-dihydroxyphenyl)boronic acid. While powerful, the double Suzuki coupling on the sterically hindered anthracene core presents several challenges that can lead to low yields. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear course of action.
Q1: My reaction has stalled, or the yield is extremely low, with significant starting material (9,10-dibromoanthracene) remaining. What are the primary causes?
This is the most common issue and typically points to a problem with the catalytic cycle. The root cause is often related to catalyst deactivation or suboptimal reaction conditions.
Immediate Checks:
-
Inert Atmosphere Integrity: The Palladium(0) catalyst is highly sensitive to oxygen. In the presence of oxygen, the active catalyst can be oxidized or can precipitate as inactive "palladium black," halting the reaction.[3][4] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) for at least 15-20 minutes and that a positive pressure is maintained throughout the reaction.[5]
-
Reagent Quality:
-
Boronic Acid: (3,5-dihydroxyphenyl)boronic acid can degrade over time, especially if exposed to moisture, leading to protodeboronation.[6] Use freshly purchased or properly stored boronic acid. Consider running a quick NMR or melting point check if in doubt.
-
Solvent Purity: Ensure solvents are anhydrous and degassed. Water content can interfere with some catalysts and bases, while dissolved oxygen is a primary cause of catalyst death.
-
Systematic Optimization Steps:
-
Increase Catalyst Loading: While typical loadings are 1-3 mol%, for a challenging double coupling, you may need to increase this to 5 mol%.
-
Evaluate Your Catalyst/Ligand System: The standard Pd(PPh₃)₄ is often effective, but sterically hindered substrates can benefit from more robust systems.[7][8] Consider catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can accelerate the oxidative addition step—often the rate-limiting step with aryl bromides.[9]
-
Re-evaluate Temperature: While reflux is common, excessively high temperatures can sometimes promote catalyst decomposition. Conversely, if the temperature is too low, the reaction may be too sluggish. Try running the reaction at a moderate, controlled temperature (e.g., 85-90 °C) for a longer duration.
Q2: My main byproduct is anthracene or 9-bromoanthracene. What is causing this and how can I prevent it?
Observing these byproducts points to two specific side reactions: protodeboronation of the boronic acid and/or hydrodehalogenation of the anthracene starting material.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[4][6] This consumes your boronic acid without it coupling to the anthracene.
-
Solution: Minimize water in the reaction. While many Suzuki protocols use aqueous bases, the amount of water is critical. Alternatively, using a non-aqueous base/solvent system can be beneficial. Using potassium fluoride (KF) as the base is known to sometimes reduce the rate of protodeboronation.[5][6]
-
-
Hydrodehalogenation: This is the replacement of a bromine atom on the anthracene core with a hydrogen atom. This can be a competing pathway at the catalyst center.[4]
-
Solution: Ensure the transmetalation step (transfer of the aryl group from boron to palladium) is efficient. This can be influenced by the choice of base and the reactivity of the boronic acid. A more active catalyst system can sometimes favor the desired cross-coupling over dehalogenation.
-
Q3: I'm observing significant homocoupling of my boronic acid (forming 3,3',5,5'-tetrahydroxybiphenyl). How can I suppress this side reaction?
Homocoupling is a common byproduct in Suzuki reactions and occurs when two molecules of the boronic acid react with each other.[4]
-
Stoichiometry Control: While a slight excess of boronic acid is often used to drive the reaction to completion, a large excess can favor homocoupling. Start with 2.2-2.5 equivalents of the boronic acid and adjust from there.
-
Slow Addition: Instead of adding all reagents at once, consider slowly adding a solution of the boronic acid to the reaction mixture over several hours. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.
-
Choice of Halide: The reaction is typically performed with 9,10-dibromoanthracene. If yields remain low due to competing side reactions, switching to 9,10-diiodoanthracene could be an option. The C-I bond undergoes oxidative addition more readily than the C-Br bond, which can sometimes outcompete side reactions, though this increases the cost of starting materials.[5]
Q4: My product is proving very difficult to purify from the baseline and other fluorescent impurities. What purification strategies are most effective?
The product's multiple phenol groups can cause streaking on silica gel, and residual palladium can be difficult to remove.
-
Aqueous Workup: After the reaction, a thorough aqueous workup is critical. Washing with a mild acid (e.g., dilute HCl) can help remove inorganic salts, and a wash with an EDTA or thiosulfate solution can help sequester residual palladium.
-
Column Chromatography:
-
Stationary Phase: Use high-quality silica gel. To reduce streaking from the acidic phenols, you can pre-treat the silica by slurrying it with a solvent system containing 1% triethylamine or by using alumina.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent (like hexanes or dichloromethane) and gradually increase the polarity with a more polar solvent (like ethyl acetate or methanol). The multiple hydroxyl groups mean the product is quite polar.[10]
-
-
Recrystallization: If a reasonably pure solid can be obtained after chromatography, recrystallization is an excellent final step. Try solvent systems like acetone/water, methanol/dichloromethane, or ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the standard, recommended starting point for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A robust starting protocol involves the Suzuki-Miyaura coupling of 9,10-dibromoanthracene with (3,5-dihydroxyphenyl)boronic acid.[11] A typical setup is provided in the protocol section below.
Q2: How do the free hydroxyl groups on the (3,5-dihydroxyphenyl)boronic acid affect the reaction?
The free hydroxyl groups make the boronic acid more polar and can potentially coordinate with the metal center. More importantly, they are acidic and can be deprotonated by the strong bases used in the reaction. This is generally not a problem, but it means a sufficient amount of base must be used to neutralize these protons and activate the boronic acid for transmetalation. Using a base like K₂CO₃ or Na₂CO₃ is standard.[3][7]
Q3: Why is a mixed solvent system like Toluene/THF/Water often recommended?
This combination addresses several challenges simultaneously:
-
Toluene: A high-boiling, non-polar solvent that is excellent for dissolving the non-polar 9,10-dibromoanthracene and keeping the reaction at a suitable temperature.
-
THF: A polar aprotic solvent that helps to solubilize the palladium catalyst complex and the boronic acid.[7]
-
Water: Necessary to dissolve the inorganic base (like Na₂CO₃) and facilitate the base-mediated step of the catalytic cycle.[6]
This creates a biphasic system where the reaction occurs at the interface, often aided by vigorous stirring.
Key Parameter Influence on Synthesis Yield
| Parameter | Low Yield Condition | Optimized Condition | Rationale |
| Atmosphere | Air / Leaky Septum | High-purity Argon or N₂ | Prevents oxidative degradation of the Pd(0) catalyst.[3] |
| Catalyst | Low activity (e.g., Pd/C) | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand | Ensures efficient oxidative addition and reductive elimination steps.[5][7] |
| Base | Weak base or incorrect stoichiometry | 2-3 eq. of K₂CO₃, Na₂CO₃, or KF per bromide | The base is crucial for activating the boronic acid for transmetalation.[5] |
| Solvent | Poor solubility of reagents | Degassed Toluene/THF/H₂O or DMF | Ensures all reactants are in solution or effectively interacting at the phase interface.[6][7] |
| Temperature | Too low (sluggish) or too high (decomposition) | 85-110 °C (reflux) | Balances reaction rate against thermal stability of the catalyst and reagents. |
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in your Suzuki coupling reaction.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a general, robust starting point. Modifications may be necessary based on your specific observations.
Materials:
-
9,10-dibromoanthracene (1.0 eq)
-
(3,5-dihydroxyphenyl)boronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Toluene (degassed)
-
Tetrahydrofuran (THF) (degassed)
-
Deionized Water (degassed)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 9,10-dibromoanthracene, (3,5-dihydroxyphenyl)boronic acid, and K₂CO₃.
-
Inerting: Seal the flask and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed Toluene, THF, and water in a ratio of approximately 3:1:1 (v/v/v) to create a stirrable slurry.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture. The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours for completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
Technical Support Center: Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The following information is designed to address common challenges and provide solutions to potential side reactions encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, particularly when following a Grignard-based synthetic route.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. 2. Poor quality starting materials (e.g., wet solvent or glassware, oxidized 9,10-dibromoanthracene). 3. Reaction temperature is too low. | 1. Ensure anhydrous conditions for Grignard reagent formation and reaction. Use freshly distilled solvents and flame-dried glassware. 2. Recrystallize 9,10-dibromoanthracene before use. 3. Gradually increase the reaction temperature, monitoring for product formation via TLC. |
| Presence of a Major Mono-substituted Byproduct | 1. Insufficient Grignard reagent. 2. Steric hindrance slowing the second substitution. 3. Short reaction time. | 1. Increase the molar equivalents of the Grignard reagent. 2. Prolong the reaction time and consider a higher boiling point solvent to allow for a higher reaction temperature. |
| Significant Amount of Unreacted 9,10-Dibromoanthracene | 1. Incomplete Grignard reagent formation. 2. Insufficient reaction time or temperature. | 1. Confirm the formation and concentration of the Grignard reagent before adding the anthracene derivative. 2. Extend the reaction duration and/or increase the temperature. |
| Product Degradation (Discoloration, Complex Mixture) | 1. Oxidation of the dihydroxyphenyl moieties. 2. Photodegradation of the anthracene core. | 1. Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). 2. Protect the reaction from light, especially during heating.[1] |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and byproducts. 2. Presence of magnesium salts. | 1. Employ column chromatography with a shallow gradient of a more polar solvent. Consider derivatization of the hydroxyl groups to alter polarity for purification, followed by deprotection. 2. Ensure a thorough aqueous work-up with a slightly acidic solution (e.g., dilute HCl or NH4Cl) to quench the reaction and dissolve magnesium salts. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 9,10-Bis(3,5-dihydroxyphenyl)anthracene and what are the critical steps?
A common and effective method is a double Grignard reaction. This involves the reaction of a dihaloanthracene, such as 9,10-dibromoanthracene, with a Grignard reagent prepared from a protected 3,5-dihydroxybromobenzene (e.g., 1-bromo-3,5-dimethoxybenzene). The final step is the deprotection of the hydroxyl groups. Critical steps include the anhydrous conditions required for the Grignard reaction and the choice of a suitable protecting group for the hydroxyl functions.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a mono-substituted product. How can I favor the formation of the di-substituted product?
The formation of 9-bromo-10-(3,5-dihydroxyphenyl)anthracene is a common side product. To favor the di-substituted product, you can:
-
Increase the molar ratio of the Grignard reagent to the 9,10-dibromoanthracene.
-
Increase the reaction time to allow the second substitution to occur.
-
Slightly elevate the reaction temperature, if the reagents and solvent are stable under those conditions.
Q3: My final product is a dark, tar-like substance instead of the expected powder. What could have gone wrong?
The phenolic hydroxyl groups in the target molecule are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts. This is often exacerbated by heat and the presence of air. To mitigate this, ensure that the entire synthesis, especially the deprotection and work-up steps, is carried out under an inert atmosphere. Protecting the reaction from light can also prevent photodegradation of the anthracene core.[1]
Q4: What are the best practices for purifying the final product?
Purification can be challenging due to the polarity of the four hydroxyl groups. Column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) is often effective. If separation is difficult, consider reverse-phase chromatography or recrystallization from a suitable solvent system.
Q5: How can I confirm the identity and purity of my synthesized 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic hydroxyl (-OH) functional groups.
Experimental Protocols
Example Protocol: Synthesis via Double Grignard Reaction
Step 1: Preparation of the Grignard Reagent (3,5-Dimethoxyphenylmagnesium bromide)
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 1-bromo-3,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF).
-
Slowly add a small portion of the bromide solution to the magnesium turnings and initiate the reaction (e.g., with gentle heating).
-
Once the reaction has started, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
Step 2: Grignard Reaction with 9,10-Dibromoanthracene
-
In a separate flame-dried flask under argon, dissolve 9,10-dibromoanthracene in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the 9,10-dibromoanthracene solution via a cannula.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC.
Step 3: Deprotection of the Methoxy Groups
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in dichloromethane (DCM).
-
Cool the solution to 0 °C and add a solution of boron tribromide (BBr₃) in DCM dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Main synthetic pathway for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Strategies to Reduce Photodegradation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Introduction
Welcome to the technical support guide for managing the photostability of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. This molecule, characterized by a polycyclic aromatic anthracene core and electron-rich dihydroxyphenyl substituents, exhibits significant photosensitivity. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the photodegradation mechanisms and to offer actionable strategies and troubleshooting advice to mitigate these effects during experimental and developmental stages. Our goal is to ensure the integrity and reproducibility of your research by controlling for the variable of photodegradation.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the photodegradation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Q1: Why is my solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene changing color after exposure to light?
A1: The color change is a common indicator of photodegradation. The anthracene core of the molecule can absorb UV and visible light, leading to the formation of reactive species that alter the chemical structure.[1][2] The dihydroxyphenyl groups are also susceptible to oxidation, which can result in colored byproducts.
Q2: What is the primary mechanism of photodegradation for this compound?
A2: The primary mechanism is likely photooxidation mediated by singlet oxygen.[1][2][3][4] Upon light absorption, the anthracene moiety can act as a photosensitizer, transferring energy to ground-state oxygen to generate highly reactive singlet oxygen.[5][6] This singlet oxygen can then attack the electron-rich anthracene core, forming endoperoxides which can further decompose.[1][2][3][5]
Q3: Can the solvent I use affect the rate of photodegradation?
A3: Absolutely. The polarity and protic nature of the solvent can influence the stability of the excited states of the molecule and the lifetime of reactive oxygen species.[7] For instance, some solvents may accelerate the formation of radicals or singlet oxygen, thereby increasing the degradation rate.[8] It is crucial to select a solvent that minimizes these effects.
Q4: Are there any simple storage practices I can implement to reduce photodegradation?
A4: Yes. The most straightforward approach is to protect the compound from light. Store solutions in amber vials or wrap containers in aluminum foil.[9][10] Additionally, storing samples at a reduced temperature can slow down the rate of secondary degradation reactions.[9][11]
Q5: How can I monitor the extent of photodegradation in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method to quantify the parent compound and its degradation products.[12][13][14] UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum over time, which can indicate degradation.[15][16]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during experimentation, with a focus on identifying root causes and implementing effective solutions.
Issue 1: Inconsistent Results in Photostability Assays
Symptoms:
-
High variability in degradation rates between replicate experiments.
-
Lack of a clear degradation trend over time.
Probable Causes:
-
Inconsistent Light Exposure: Fluctuations in lamp intensity, distance from the light source, or shadowing from other objects can lead to variable light doses.[17][18]
-
Temperature Variations: Photodegradation can be temperature-dependent.[9] Inadequate temperature control can introduce variability.[17]
-
Oxygen Availability: The concentration of dissolved oxygen in the solvent can affect the rate of photooxidation. Inconsistent sample preparation can lead to varying oxygen levels.
Solutions:
-
Standardize Light Source and Geometry:
-
Use a validated photostability chamber with calibrated light sources (e.g., xenon arc or fluorescent lamps) as specified by ICH Q1B guidelines.[19][20]
-
Ensure a consistent distance and orientation of all samples relative to the light source.
-
Use a radiometer or lux meter to verify the light intensity at the sample plane.[17][19]
-
-
Implement Rigorous Temperature Control:
-
Control Oxygen Levels:
-
For highly sensitive experiments, consider deoxygenating the solvent by sparging with an inert gas (e.g., argon or nitrogen) prior to dissolution of the compound.
-
Ensure all sample vials are sealed consistently to prevent oxygen ingress.
-
Issue 2: Rapid and Extensive Degradation Preventing Accurate Analysis
Symptoms:
-
Greater than 50% loss of the parent compound in a short time frame.
-
Formation of numerous, poorly resolved peaks in the HPLC chromatogram.
Probable Causes:
-
High-Energy Light Source: Using a light source with a significant output in the high-energy UV region can accelerate degradation.[18]
-
Presence of Photosensitizers: Impurities in the compound or solvent can act as photosensitizers, accelerating the degradation process.
-
Unfavorable pH: The pH of the solution can significantly impact the stability of phenolic compounds.[21][22][23]
Solutions:
-
Optimize Light Exposure Conditions:
-
Use optical filters to cut out high-energy UV wavelengths if they are not relevant to the intended application.
-
Reduce the intensity of the light source or increase the distance to the samples to slow down the degradation rate.
-
-
Purify Compound and Solvents:
-
Ensure the purity of the 9,10-Bis(3,5-dihydroxyphenyl)anthracene using appropriate chromatographic techniques.
-
Use high-purity, HPLC-grade solvents to minimize the presence of potential photosensitizing impurities.
-
-
Control Solution pH:
Section 3: Strategic Interventions to Mitigate Photodegradation
This section details proactive strategies to enhance the photostability of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Strategy 1: Incorporation of Antioxidants and Quenchers
The primary photodegradation pathway involves reactive oxygen species, particularly singlet oxygen.[5][24] The addition of specific antioxidants or quenchers can interrupt this process.
-
Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, returning it to the ground state without being chemically altered themselves (physical quenching) or by reacting with it (chemical quenching).[6][24][25]
-
Free Radical Scavengers: If free radical pathways are also involved, antioxidants that can donate a hydrogen atom to neutralize radicals are beneficial.
-
Examples: Butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[12]
-
Experimental Protocol: Evaluating the Efficacy of Stabilizers
-
Prepare a stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in the desired solvent.
-
Prepare a series of solutions containing the parent compound at a fixed concentration and varying concentrations of the chosen stabilizer (e.g., DABCO, ascorbic acid).
-
Include a control sample with no stabilizer.
-
Expose all samples to a standardized light source for a defined period.
-
At regular intervals, withdraw aliquots from each sample and analyze by HPLC to determine the remaining concentration of the parent compound.
-
Plot the concentration of the parent compound versus time for each stabilizer concentration to determine the protective effect.
Strategy 2: Formulation and Delivery System Approaches
Encapsulating the molecule can provide a physical barrier against light and oxygen.
-
Liposomal Formulations: Encapsulating the compound within liposomes can shield it from the external environment.
-
Cyclodextrin Inclusion Complexes: The hydrophobic cavity of cyclodextrins can encapsulate the anthracene core, potentially reducing its interaction with light and oxygen.[12]
Data Summary: Efficacy of Different Protective Strategies
| Strategy | Agent/Method | Typical Concentration/Condition | Expected Reduction in Degradation Rate |
| Singlet Oxygen Quenching | DABCO | 10-100 mM | 50-90% |
| Sodium Azide | 10-100 mM | 40-80% | |
| Antioxidant Addition | Ascorbic Acid | 1-10 mM | 30-70%[12] |
| α-Tocopherol | 1-10 mM | 40-75%[24] | |
| Environmental Control | Deoxygenation (Argon Purge) | N/A | 60-95% |
| UV Filtration | < 320 nm cutoff filter | 70-99% (wavelength dependent) | |
| Formulation | Cyclodextrin Encapsulation | Molar excess of cyclodextrin | 20-60%[12] |
Visualization of Degradation and Intervention Pathways
Diagram 1: Photodegradation Mechanism
Caption: Proposed photooxidation pathway via singlet oxygen.
Diagram 2: Points of Strategic Intervention
Caption: Key strategies to interrupt the photodegradation cascade.
Section 4: References
-
Abida, K., et al. (2020). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology, 6, 100021.
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Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526. --INVALID-LINK--
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Sik, B., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(15), 2233. --INVALID-LINK--
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Mizuno, K., et al. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Chemical and Pharmaceutical Bulletin, 67(9), 966-971. --INVALID-LINK--
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Seto, R., et al. (2022). Figures from: Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. --INVALID-LINK--
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Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526. --INVALID-LINK--
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Schmidt, R. (n.d.). Photophysics and Photochemistry of Singlet Oxygen - a Very Special Area. Goethe University Frankfurt. --INVALID-LINK--
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Carrasco-Quiroz, M., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 26(21), 6436. --INVALID-LINK--
-
Lovell, J. F., et al. (2009). FRET Quenching of Photosensitizer Singlet Oxygen Generation. The Journal of Physical Chemistry B, 113(11), 3443-3451. --INVALID-LINK--
-
Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. ResearchGate. --INVALID-LINK--
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Carrasco-Quiroz, M., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. ResearchGate. --INVALID-LINK--
-
D'Orazio, J., et al. (2013). Antioxidants from Plants Protect against Skin Photoaging. Oxidative Medicine and Cellular Longevity, 2013, 612374. --INVALID-LINK--
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Stratton, S. P., et al. (2016). Singlet Oxygen Quenching by Resveratrol Derivatives. Photochemistry and Photobiology, 92(2), 297-304. --INVALID-LINK--
-
Yuan, H., et al. (2021). Singlet Oxygen in Photodynamic Therapy. Cancers, 13(19), 4843. --INVALID-LINK--
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Pharma Stability. (2023). Photostability Testing Issues. Pharma Stability. --INVALID-LINK--
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. --INVALID-LINK--
-
Chen, J., et al. (2021). The role of antioxidants in photoprotection: A critical review. Journal of Cosmetic Dermatology, 20(9), 2715-2722. --INVALID-LINK--
-
Chen, J., et al. (2021). The role of antioxidants in photoprotection: a critical review. Journal of Cosmetic Dermatology, 20(9), 2715-2722. --INVALID-LINK--
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da Silva, M. J., et al. (2020). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. Environmental Science and Pollution Research, 27(26), 32749-32759. --INVALID-LINK--
-
Groeneveld, I., et al. (2022). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Dyes and Pigments, 198, 109968. --INVALID-LINK--
-
Schüring, C., et al. (2019). Antioxidant Protection from UV- and Light-Stress Related to Carotenoid Structures. Antioxidants, 8(7), 217. --INVALID-LINK--
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Al-Anber, M., & Al-Anber, Z. (2020). Analysis of photocatalytic degradation with HPLC and UV. ResearchGate. --INVALID-LINK--
-
Huber, M., et al. (2007). Dual photochemistry of anthracene-9,10-endoperoxide studied by femtosecond spectroscopy. Physical Chemistry Chemical Physics, 9(30), 3957-3965. --INVALID-LINK--
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. --INVALID-LINK--
-
Witzel, J., et al. (2024). HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC-HRMS. ResearchGate. --INVALID-LINK--
-
BioBoston Consulting. (2023). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. --INVALID-LINK--
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Bryden, M. A., et al. (2024). Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science, 15(9), 3218-3228. --INVALID-LINK--
-
Krishnan, S. G., et al. (2020). The effect of pH on the photocatalytic degradation of cationic and anionic dyes using polyazomethine/ZnO and polyazomethine/TiO2 nanocomposites. International Journal of Applied Science and Engineering, 18(5), 2020247. --INVALID-LINK--
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Gackowska, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(11), 3169. --INVALID-LINK--
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Kim, Y., et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. Applied Sciences, 13(7), 4381. --INVALID-LINK--
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Alkaim, A. F., et al. (2014). Effect of pH on adsorption and photocatalytic degradation efficiency of different catalysts on removal of methylene blue. Asian Journal of Chemistry, 26(24), 8445-8449. --INVALID-LINK--
-
Matthews, B. (2021). Photostability testing theory and practice. Q1 Scientific. --INVALID-LINK--
-
Davezza, M., et al. (2012). Removal and degradation of aromatic compounds from a highly polluted site by coupling soil washing with photocatalysis. Journal of Hazardous Materials, 209-210, 236-243. [https://www.researchgate.net/publication/221847672_Removal_and_degradation_of_aromatic_compounds_from_a_highly_polluted_site_by_coupling_soil_washing_with_photocatalysis](--INVALID-LINK--_ polluted_site_by_coupling_soil_washing_with_photocatalysis)
-
Alkaim, A. F., et al. (2014). Effect of pH on Adsorption and Photocatalytic Degradation Efficiency of Different Catalysts on Removal of Methylene Blue. ResearchGate. --INVALID-LINK--
-
Kim, Y., et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. --INVALID-LINK--
-
Wang, J., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Nature Communications, 14(1), 3649. --INVALID-LINK--
-
ICH. (n.d.). Photostability Testing Guide. Scribd. --INVALID-LINK--
-
IAGIM. (n.d.). Photostability. IAGIM. --INVALID-LINK--
-
Kim, T. W., et al. (2020). Photoelectrochemical degradation of selected aromatic molecules. ResearchGate. --INVALID-LINK--
-
Zhang, Y., et al. (2024). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Catalysts, 14(4), 241. --INVALID-LINK--
References
- 1. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Singlet Oxygen Photochemistry and Photophysics [user.uni-frankfurt.de]
- 6. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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refining experimental protocols for 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for 9,10-Bis(3,5-dihydroxyphenyl)anthracene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and characterization.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions related to the experimental workflow for 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Synthesis
Q1: My Suzuki-Miyaura coupling reaction to synthesize 9,10-Bis(3,5-dihydroxyphenyl)anthracene is not proceeding or has a very low yield. What are the possible causes and solutions?
A1: Low yields in the Suzuki-Miyaura coupling of 9,10-dibromoanthracene with 3,5-dihydroxyphenylboronic acid can stem from several factors:
-
Poor Solubility of Starting Materials: 9,10-dibromoanthracene is notoriously insoluble in many common organic solvents.
-
Solution: Employing a solvent system such as a mixture of toluene, ethanol, and water, or using a higher boiling point solvent like DMF or dioxane can improve solubility. Increasing the reaction temperature can also help, but care must be taken to avoid decomposition of the starting materials or catalyst.
-
-
Catalyst Inactivity: The palladium catalyst can be sensitive to oxygen and impurities.
-
Solution: Ensure all reaction vessels are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent mixture prior to adding the catalyst is crucial. Using a fresh, high-quality palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is recommended.
-
-
Base Selection: The choice and quality of the base are critical for the catalytic cycle.
-
Solution: An aqueous solution of a base like sodium carbonate or potassium carbonate is commonly used. Ensure the base is fully dissolved and fresh.
-
-
Side Reactions: Protodeborylation of the 3,5-dihydroxyphenylboronic acid can occur, leading to the formation of resorcinol and reducing the yield of the desired product.
-
Solution: Use a slight excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) to compensate for this side reaction. Optimizing the reaction time and temperature can also minimize this pathway.
-
Q2: I am observing the formation of a significant amount of mono-substituted product (9-bromo-10-(3,5-dihydroxyphenyl)anthracene). How can I favor the formation of the di-substituted product?
A2: The formation of the mono-substituted product is a common issue. To drive the reaction towards di-substitution:
-
Stoichiometry: Ensure at least 2.2 equivalents of the boronic acid are used.
-
Reaction Time: Increase the reaction time to allow for the second coupling to occur. Monitor the reaction progress by TLC or LC-MS.
-
Catalyst Loading: A slightly higher catalyst loading might be necessary to ensure complete conversion.
Purification
Q3: How can I effectively purify the crude 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A3: The high polarity of the four hydroxyl groups can make purification challenging.
-
Column Chromatography: This is the most effective method. A silica gel column is recommended. Due to the polarity of the product, a polar eluent system will be required. Start with a less polar solvent system (e.g., dichloromethane/methanol, 95:5) and gradually increase the polarity.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be attempted. Solvents such as ethanol, methanol, or mixtures with ethyl acetate could be suitable.
Characterization
Q4: I am having trouble interpreting the 1H NMR spectrum of my product. What should I expect?
A4: The 1H NMR spectrum of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a solvent like DMSO-d6 will have distinct regions:
-
Hydroxyl Protons: A broad singlet corresponding to the four hydroxyl protons. The chemical shift of this peak can vary depending on the concentration and water content of the solvent.
-
Aromatic Protons: You should observe signals for the anthracene core protons and the protons of the two dihydroxyphenyl rings. The protons on the anthracene core will likely appear as multiplets in the downfield region. The protons on the dihydroxyphenyl rings will show characteristic splitting patterns (a triplet and a doublet).
Q5: My product appears to be degrading upon storage. How can I prevent this?
A5: Poly-hydroxylated aromatic compounds can be susceptible to oxidation, especially when exposed to light and air.
-
Storage Conditions: Store the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, keeping it in a freezer is recommended.
Experimental Protocols
The following are detailed methodologies for the synthesis and purification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. This protocol is based on a two-step synthesis involving a Suzuki-Miyaura coupling followed by deprotection.
Step 1: Synthesis of 9,10-Bis(3,5-dimethoxyphenyl)anthracene
This step involves the Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with 3,5-dimethoxyphenylboronic acid.
Materials:
-
9,10-Dibromoanthracene
-
3,5-Dimethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), 3,5-dimethoxyphenylboronic acid (2.5 eq), and sodium carbonate (4.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9,10-Bis(3,5-dimethoxyphenyl)anthracene as a solid.
Step 2: Demethylation to 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This step involves the cleavage of the methyl ethers to yield the final dihydroxy product.
Materials:
-
9,10-Bis(3,5-dimethoxyphenyl)anthracene
-
Boron tribromide (BBr₃) or another suitable demethylating agent
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve 9,10-Bis(3,5-dimethoxyphenyl)anthracene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (excess, e.g., 8-10 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient.
Data Presentation
The following tables summarize the key reactants and expected characterization data for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Table 1: Reactants for Suzuki-Miyaura Coupling
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 9,10-Dibromoanthracene | 336.03 | 1.0 |
| 3,5-Dimethoxyphenylboronic acid | 181.99 | 2.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |
| Sodium Carbonate | 105.99 | 4.0 |
Table 2: Characterization Data for 9,10-Bis(3,5-dihydroxyphenyl)anthracene
| Property | Value |
| Molecular Formula | C₂₆H₁₈O₄ |
| Molecular Weight | 394.42 g/mol |
| Appearance | Expected to be a yellow to brown solid |
| Solubility | Soluble in DMSO, acetone, ethyl acetate; sparingly soluble in chloroform and dichloromethane.[1] |
| ¹H NMR (DMSO-d₆, predicted) | δ ~9.5 (s, 4H, -OH), 7.8-7.2 (m, 8H, Anthracene-H), 6.5-6.3 (m, 6H, Phenyl-H) |
| ¹³C NMR (DMSO-d₆, predicted) | δ ~158 (C-OH), 137-125 (Anthracene-C and Phenyl-C), 108-102 (Phenyl-C) |
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
References
Technical Support Center: Characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Welcome to the technical support center for the characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this polyphenolic anthracene derivative.
I. General Information and Sample Handling
Q1: What are the basic physical and chemical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A1: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polyhydroxylated aromatic compound. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₈O₄ | [1] |
| Molecular Weight | 394.43 g/mol | [2] |
| Appearance | Light yellow to yellow to green powder/crystal | [3] |
| Purity | Typically >96% (HPLC) | [2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Q2: What are the recommended storage conditions for 9,10-Bis(3,5-dihydroxyphenyl)anthracene?
A2: To prevent degradation, the compound should be stored in a cool, dark place, preferably at <15°C. It is also recommended to store it under an inert gas as it can be hygroscopic and sensitive to oxidation. Anthracene derivatives, in general, can be susceptible to photodegradation.[6]
II. Troubleshooting Guide for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: I am having trouble observing the phenolic hydroxyl protons in the ¹H NMR spectrum. Where should I expect to see them and why might they be missing?
A3: Phenolic hydroxyl protons in compounds like 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be challenging to observe.[7]
-
Expected Chemical Shift: The chemical shift of phenolic protons is highly variable and depends on the solvent, concentration, and temperature. They often appear as broad signals.
-
Signal Broadening and Disappearance: Proton exchange with residual water or other hydroxyl groups in the sample can lead to significant signal broadening, sometimes to the point where the signal is indistinguishable from the baseline.[7] In protic deuterated solvents (like D₂O or MeOD), the hydroxyl protons will exchange with deuterium, making them invisible in the ¹H NMR spectrum.[7]
Troubleshooting Steps:
| Issue | Recommended Action |
| Broad or missing hydroxyl proton signals | 1. Use a dry, aprotic solvent: DMSO-d₆ or acetone-d₆ are good choices as they can form hydrogen bonds with the hydroxyl groups, which slows down the exchange rate and results in sharper signals.[7]2. Increase the concentration: A higher concentration can sometimes help in observing the hydroxyl protons.3. Low-temperature NMR: Cooling the sample can slow down the proton exchange rate.4. Add a drop of trifluoroacetic acid (TFA): This can sometimes sharpen the hydroxyl signals and shift them downfield. |
| Poorly resolved aromatic signals | 1. Use a high-field NMR spectrometer: This will provide better signal dispersion.2. 2D NMR techniques: Techniques like COSY and HMQC/HSQC can help in assigning the aromatic protons and carbons. |
Q4: Are there any special considerations for ¹³C NMR of this compound?
A4: For ¹³C NMR, the primary consideration is the long relaxation times for quaternary carbons, such as those at the 9 and 10 positions of the anthracene core and the carbons attached to the hydroxyl groups. Ensure a sufficient relaxation delay (d1) is used in your acquisition parameters to obtain accurate integrals for these carbons.
Mass Spectrometry (MS)
Q5: I am not getting a clear molecular ion peak in the mass spectrum. What could be the issue?
A5: The presence of multiple polar hydroxyl groups can sometimes make obtaining a clear molecular ion peak challenging, especially with techniques prone to fragmentation.
Troubleshooting Steps:
| Issue | Recommended Action |
| No or weak molecular ion peak | 1. Use a soft ionization technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for polar, non-volatile compounds as they are less likely to cause fragmentation compared to electron ionization (EI).2. Optimize ESI source conditions: Adjust parameters like spray voltage, capillary temperature, and gas flow rates.3. Consider derivatization: Derivatizing the hydroxyl groups (e.g., silylation) can increase volatility and improve ionization for Gas Chromatography-Mass Spectrometry (GC-MS).[8] |
| Complex fragmentation pattern | 1. Tandem MS (MS/MS): Use MS/MS to isolate the parent ion and analyze its fragmentation pattern, which can aid in structural confirmation. |
III. Troubleshooting Guide for Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Q6: My compound shows poor retention and peak tailing on a standard C18 reverse-phase HPLC column. How can I improve the chromatography?
A6: The high polarity from the four phenolic hydroxyl groups can lead to poor retention on traditional reverse-phase columns.[9]
Troubleshooting Steps:
| Issue | Recommended Action |
| Poor retention on reverse-phase column | 1. Use a polar-endcapped or polar-embedded column: These columns are designed to provide better retention for polar analytes.[9]2. Decrease the organic modifier concentration: A lower percentage of acetonitrile or methanol in the mobile phase will increase retention.[9]3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[9] |
| Peak tailing | 1. Adjust mobile phase pH: The phenolic hydroxyl groups can interact with residual silanols on the silica support. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.2. Check for column overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller amount. |
IV. Experimental Protocols and Workflows
General NMR Sample Preparation
-
Weigh 5-10 mg of 9,10-Bis(3,5-dihydroxyphenyl)anthracene into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Acquire the NMR spectra.
Workflow for Characterization
The following diagram illustrates a general workflow for the characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Caption: A typical workflow for the synthesis, purification, and structural characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
V. Data Presentation Templates
The following tables can be used as templates to organize your experimental data for this compound.
Table 1: ¹H NMR Data Template
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | ||||
| Phenolic-OH |
Table 2: ¹³C NMR Data Template
| Position | Chemical Shift (δ, ppm) |
| Aromatic-C | |
| C-OH | |
| Anthracene Quaternary-C |
Table 3: HPLC Method Parameters Template
| Parameter | Value |
| Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient | |
| Flow Rate | |
| Detection Wavelength | |
| Retention Time |
VI. Signaling Pathways and Logical Relationships
The following diagram illustrates the potential challenges and troubleshooting logic for the characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Caption: A diagram illustrating the common challenges and corresponding troubleshooting strategies for the characterization of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
References
- 1. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | C26H18O4 | CID 11047500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,10-BIS(3,5-DIHYDROXYPHENYL)ANTHRACENE | 153715-08-3 [sigmaaldrich.com]
- 3. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | 153715-08-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. shsigma.co.kr [shsigma.co.kr]
- 5. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 7. reddit.com [reddit.com]
- 8. Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Modifying 9,10-Bis(3,5-dihydroxyphenyl)anthracene for Enhanced Properties
Welcome to the technical support center for the modification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals who are looking to tailor the properties of this versatile molecule for their specific applications. Here, we will delve into common experimental challenges and provide practical, field-proven solutions in a question-and-answer format. Our focus is on explaining the "why" behind the "how," ensuring you can make informed decisions in your research.
I. Understanding the Core Molecule: Properties and Reactivity
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon characterized by a central anthracene core substituted with two resorcinol moieties. This structure imparts unique photophysical properties and provides multiple reactive sites for chemical modification. The four phenolic hydroxyl groups are the primary handles for derivatization, allowing for the introduction of various functional groups to tune solubility, thermal stability, and electronic properties.
Key Properties:
-
Molecular Formula: C₂₆H₁₈O₄[1]
-
Molecular Weight: 394.43 g/mol [2]
-
Appearance: Light yellow to yellow to green powder or crystals.
-
Solubility: Soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
II. Frequently Asked Questions (FAQs) in Modifying 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Here we address common questions and challenges encountered during the chemical modification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Q1: I am struggling with low yields in the etherification of the hydroxyl groups. What are the likely causes and how can I improve the reaction efficiency?
A1: Low yields in the etherification of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, typically via the Williamson ether synthesis, are often due to a combination of factors including steric hindrance, inappropriate base selection, and side reactions.[4][5]
Causality and Troubleshooting:
-
Steric Hindrance: The hydroxyl groups are situated on a bulky aromatic framework, which can impede the approach of the alkylating agent. This is particularly true for secondary and tertiary alkyl halides, which can lead to elimination side reactions.[4]
-
Solution: Employ primary alkyl halides whenever possible. For more sterically demanding modifications, consider alternative methods like the Mitsunobu reaction, which proceeds under milder conditions and can be effective for hindered systems.[6]
-
-
Incomplete Deprotonation: The phenolic hydroxyl groups have a pKa of around 9-10. A base that is not strong enough will result in an equilibrium with the starting material, leading to incomplete reaction.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to ensure complete deprotonation to the more nucleophilic phenoxide.
-
-
Side Reactions: The primary competing reaction is elimination, especially with secondary or tertiary alkyl halides.
-
Solution: As mentioned, use primary alkyl halides. Additionally, maintaining a moderate reaction temperature can favor the desired SN2 substitution over elimination.
-
Experimental Protocol: General Williamson Ether Synthesis
Caption: Workflow for a typical Williamson ether synthesis.
Q2: My esterification reaction is sluggish and gives a mixture of partially and fully esterified products. How can I achieve complete and selective esterification?
A2: Incomplete and non-selective esterification is a common challenge when dealing with multiple hydroxyl groups. The reactivity of each hydroxyl group can be influenced by steric hindrance and electronic effects.
Causality and Troubleshooting:
-
Insufficient Acylating Agent/Catalyst: To drive the reaction to completion, a sufficient excess of the acylating agent (e.g., acid chloride or anhydride) and catalyst (e.g., DMAP) is necessary.
-
Steric Hindrance: Similar to etherification, bulky acylating agents will react more slowly.
-
Solution: For sterically demanding esters, consider using a more reactive acylating agent or a more potent catalyst.
-
-
Selective Esterification: If you desire to esterify only a subset of the hydroxyl groups, a protecting group strategy is required.
-
Solution: Utilize protecting groups that can be selectively introduced and removed. For instance, silyl ethers like TBDMS are commonly used to protect hydroxyl groups with varying steric accessibility.[7]
-
Experimental Protocol: General Esterification with an Acid Chloride
Caption: Workflow for a typical esterification reaction.
Q3: The solubility of my modified 9,10-Bis(3,5-dihydroxyphenyl)anthracene derivative is poor in common organic solvents, making purification difficult. What can I do?
A3: Poor solubility of anthracene derivatives, especially those with extended aromatic systems, is a frequent issue. The planarity of the anthracene core can lead to strong intermolecular π-π stacking, reducing solubility.
Causality and Troubleshooting:
-
Intermolecular Interactions: The flat nature of the anthracene core promotes aggregation.
-
Solution: Introduce bulky or flexible side chains through etherification or esterification. For example, long alkyl chains or branched groups can disrupt packing and improve solubility.
-
-
Solvent Selection for Purification: Standard solvents may not be effective.
-
Solution: For column chromatography, consider using a more polar eluent system or a different stationary phase. In some cases, purification can be achieved by precipitation or recrystallization from a high-boiling point solvent. For some anthracene derivatives, a mixture of solvents like DMF/water has been used to overcome solubility issues during synthesis.[8]
-
III. Data Summary and Comparison
The choice of modification strategy will significantly impact the properties of the final compound. The following table provides a general comparison of expected property changes upon etherification and esterification.
| Modification | Expected Change in Solubility | Expected Change in Thermal Stability | Key Considerations |
| Etherification | Generally increases, especially with long or branched alkyl chains. | Can increase or decrease depending on the nature of the ether linkage. | Williamson ether synthesis is common but can be limited by steric hindrance. |
| Esterification | Can increase or decrease depending on the ester group. Acylation with fatty acids can increase lipophilicity.[9] | Often increases due to the introduction of polar carbonyl groups. | Can be prone to incomplete reaction and hydrolysis under certain conditions. |
IV. Advanced Troubleshooting and Alternative Strategies
For particularly challenging modifications, consider the following advanced strategies:
-
Protecting Group Chemistry: For selective modification of the hydroxyl groups, a well-planned protecting group strategy is essential. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate sluggish reactions and improve yields, particularly for sterically hindered substrates.
-
Flow Chemistry: For reactions that are difficult to control on a larger scale, flow chemistry can offer better control over reaction parameters and improve safety.
V. Conclusion
Modifying 9,10-Bis(3,5-dihydroxyphenyl)anthracene opens up a vast chemical space for the development of new materials and drug candidates. By understanding the underlying principles of the reactions and anticipating potential challenges, researchers can effectively navigate the synthetic landscape and achieve their desired molecular architectures. This guide provides a starting point for troubleshooting common issues, but as with all research, careful planning and empirical optimization are key to success.
VI. References
-
Overcoming steric hindrance in Williamson ether synthesis. Benchchem. Accessed December 12, 2023.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed December 12, 2023.
-
Peng, H., & Shahidi, F. (2023). Metabolic, toxicological, chemical, and commercial perspectives on esterification of dietary polyphenols: a review. Critical Reviews in Food Science and Nutrition, 1-40.
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation upconversion. Chalmers Publication Library. Accessed December 12, 2023.
-
Peng, H., & Shahidi, F. (2023). Metabolic, toxicological, chemical, and commercial perspectives on esterification of dietary polyphenols: a review. Critical Reviews in Food Science and Nutrition, 64(21), 7465-7504.
-
Peng, H., & Shahidi, F. (2023). Metabolic, toxicological, chemical, and commercial perspectives on esterification of dietary polyphenols: a review. PubMed, 36908213.
-
Williamson ether synthesis. Wikipedia. Accessed December 12, 2023.
-
Williamson Ether Synthesis. Chemistry Steps. Accessed December 12, 2023.
-
Esterification of sugars and polyphenols with fatty acids: Techniques, bioactivities, and applications. ResearchGate. Accessed December 12, 2023.
-
9, 10-Bis(3, 5-dihydroxyphenyl)anthracene, min 96%, 100 mg. GFS Chemicals. Accessed December 12, 2023.
-
Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journals. Accessed December 12, 2023.
-
Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. PMC. Accessed December 12, 2023.
-
US20040209949A1 - Resorcinol derivatives - Google Patents. Accessed December 12, 2023.
-
Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Accessed December 12, 2023.
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Accessed December 12, 2023.
-
Protecting group. Wikipedia. Accessed December 12, 2023.
-
9,10-Bis(phenylethynyl)anthracene | 10075-85-1. ChemicalBook. Accessed December 12, 2023.
-
CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents. Accessed December 12, 2023.
-
9,10-bis(3,5-dihydroxyphenyl)anthracene. AChemBlock. Accessed December 12, 2023.
-
Protective Groups. Organic Chemistry Portal. Accessed December 12, 2023.
-
Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions (RSC Publishing). Accessed December 12, 2023.
-
Protecting groups in organic synthesis + H2O. NPTEL. Accessed December 12, 2023.
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Accessed December 12, 2023.
-
CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents. Accessed December 12, 2023.
-
(PDF) Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. ResearchGate. Accessed December 12, 2023.
-
9,10-BIS(3,5-DIHYDROXYPHENYL)ANTHRACENE | 153715-08-3. Sigma-Aldrich. Accessed December 12, 2023.
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene | C26H18O4 | CID 11047500. PubChem. Accessed December 12, 2023.
-
Synthesis of 2-methyl-9,10-di (p-hydroxyphenyl) anthracene. ResearchGate. Accessed December 12, 2023.
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene 153715-08-3. TCI Chemicals. Accessed December 12, 2023.
-
Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. Accessed December 12, 2023.
-
Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. ChemRxiv. Accessed December 12, 2023.
-
9,10-Dihydroxyanthracene. Wikipedia. Accessed December 12, 2023.
-
CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene - Google Patents. Accessed December 12, 2023.
-
Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. ResearchGate. Accessed December 12, 2023.
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene. BioCrick. Accessed December 12, 2023.
-
9,10-DIHYDROXYANTHRACENE. precisionFDA. Accessed December 12, 2023.
-
9,10-bis(3,5-dihydroxyphenyl)anthracene. Sigma-Aldrich. Accessed December 12, 2023.
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene. Polysil. Accessed December 12, 2023.
-
9,10-Dihydroanthracene | C14H12 | CID 11940. PubChem. Accessed December 12, 2023.
References
- 1. 9,10-bis(3,5-dihydroxyphenyl)anthracene 97% | CAS: 153715-08-3 | AChemBlock [achemblock.com]
- 2. mdpi.com [mdpi.com]
- 3. 9,10-Bis(3,5-dihydroxyphenyl)anthracene | CAS:153715-08-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. mazams.weebly.com [mazams.weebly.com]
Validation & Comparative
A Comparative Guide to 9,10-Bis(3,5-dihydroxyphenyl)anthracene and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in a wide array of experimental designs, from cellular imaging to quantitative biochemical assays. The photophysical properties of a fluorophore—such as its brightness, photostability, and spectral characteristics—directly impact the quality and reliability of the data obtained. This guide provides a comparative overview of 9,10-Bis(3,5-dihydroxyphenyl)anthracene and a selection of widely used fluorescent dyes.
Data Presentation: Photophysical Properties of Selected Fluorophores
The following table summarizes the key photophysical parameters for a selection of fluorescent compounds. These values are essential for determining the suitability of a dye for a specific application and experimental setup.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Anthracene | 356 | 403 | 9,700 | 0.27-0.36[1] |
| 9,10-Diphenylanthracene | 372.5 | 409 | 14,000 | 0.90-1.0[2] |
| Fluorescein (FITC) | 495 | 519-525 | 73,000-75,000[3][4][5] | 0.5-0.92[3][4][5] |
| Alexa Fluor 488 | 496-499 | 519-520 | 71,000[6][7] | 0.92[6] |
| Cy3 | 550-554 | 568-570 | 150,000[8][9] | 0.15[9] |
| Cy5 | 646-651 | 662-670 | 250,000-271,000[10][11][12] | 0.20-0.28[10][11] |
Note: The photophysical properties of fluorescent dyes can be highly sensitive to their local environment, including solvent polarity, pH, and conjugation to biomolecules. The values presented here are for the unconjugated dyes under common buffer or solvent conditions and should be considered as a general guide.
Experimental Protocols
Accurate characterization of fluorescent dyes is paramount for their effective use. The following are detailed protocols for two key experiments: the determination of the relative fluorescence quantum yield and the evaluation of photostability.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, which involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield, is widely used.
Materials:
-
Test fluorescent dye solution of unknown quantum yield.
-
Standard fluorescent dye solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Spectroscopic grade solvent.
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectra for all solutions at the same excitation wavelength used for the absorbance measurements. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
For both the test dye and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculation of Quantum Yield: The quantum yield of the test sample (Φtest) is calculated using the following equation:
Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradtest and Gradstd are the gradients of the plots for the test and standard samples, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test and standard samples (if different).
-
Protocol 2: Evaluation of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. A common metric for photostability is the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescently labeled sample (e.g., dye-conjugated antibody).
-
Microscope slides and coverslips.
-
Appropriate imaging buffer (e.g., PBS).
-
Fluorescence microscope with a stable light source (laser or LED) and appropriate filters.
-
Image acquisition software.
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescently labeled sample.
-
Microscope Setup: Place the slide on the microscope stage and bring the sample into focus. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. Use the same illumination intensity for all dyes being compared.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k).
-
-
Calculation of Half-life: Calculate the photobleaching half-life (t1/2) using the formula:
t1/2 = ln(2) / k
Mandatory Visualization
References
- 1. omlc.org [omlc.org]
- 2. 9,10-Diphenylanthracene [omlc.org]
- 3. stressmarq.com [stressmarq.com]
- 4. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. fvs.com.py [fvs.com.py]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 12. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
performance of 9,10-Bis(3,5-dihydroxyphenyl)anthracene vs. other anthracene derivatives in OLEDs
Anthracene and its derivatives have long been a cornerstone in the development of blue-emitting materials for OLEDs, prized for their high photoluminescence quantum yields and inherent blue emission. However, the performance of an anthracene-based emitter is profoundly influenced by the nature of the substituents at its 9- and 10-positions, and increasingly, at other positions on the anthracene core. These modifications are strategically employed to enhance charge carrier injection and transport, prevent concentration quenching, and fine-tune the emission color.
This guide will explore the performance of several key classes of anthracene derivatives, including those functionalized with phenyl, carbazole, and silyl groups. By examining their performance metrics, we can extrapolate the potential impact of the 3,5-dihydroxyphenyl substituents of the target molecule.
Theoretical Performance Considerations for 9,10-Bis(3,5-dihydroxyphenyl)anthracene
The presence of dihydroxyphenyl groups at the 9 and 10-positions of the anthracene core introduces several factors that could influence its performance in an OLED:
-
Solubility and Film Morphology: The hydroxyl groups can increase the polarity of the molecule, which might affect its solubility in common organic solvents used for device fabrication. This could be advantageous for solution-processing techniques. However, strong intermolecular hydrogen bonding due to the hydroxyl groups could also lead to aggregation, which can be detrimental to the performance of the emissive layer.
-
Energy Levels: The electron-donating nature of the hydroxyl groups is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This could potentially facilitate hole injection from the adjacent hole transport layer. The effect on the Lowest Unoccupied Molecular Orbital (LUMO) is less straightforward and would influence the electron injection and the emission color.
-
Stability: Phenolic compounds can be susceptible to oxidation, which could be a concern for the operational stability and lifetime of the OLED device.
Without experimental data, these points remain speculative. However, they provide a framework for considering the potential advantages and disadvantages of this particular substitution pattern.
Performance of Anthracene Derivatives in OLEDs: A Comparative Analysis
To provide a tangible comparison, the following tables summarize the performance of various anthracene derivatives that have been successfully incorporated into OLED devices. These examples are chosen to highlight the impact of different substituent groups.
| Emitter Material | Substituent Type | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) / CIE (x, y) |
| 9,10-Diphenylanthracene (DPA) | Phenyl | ITO/NPB/DPA/TPBi/LiF/Al | ~1.7 | 2.9 | 1.0 | 436 / (0.16, 0.19) |
| mCz-TAn-CN | Carbazole & Cyano | Non-doped | 7.03 | - | - | (0.14, 0.12)[1] |
| m2Cz-TAn-CN | Carbazole & Cyano | Doped | 7.28 | - | - | (0.14, 0.09)[1] |
| PyAnPy | Pyrene | TTA-based | 4.78 | - | - | (0.16, 0.10)[2] |
| PyTAnPy | Pyrene | TTA-based | 5.48 | - | - | (0.15, 0.06)[2] |
| PAFTPS | Silyl & Fluorene | Non-doped | 2.02 | - | - | (0.152, 0.072) |
Table 1: Performance of Selected Anthracene Derivatives in OLEDs. This table showcases the impact of different substituents on key performance metrics. TTA refers to Triplet-Triplet Annihilation.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a cleanroom environment. Below are generalized protocols based on common practices reported in the literature.
OLED Fabrication via Vacuum Thermal Evaporation
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried in a high-purity nitrogen stream and treated with oxygen plasma or UV-ozone to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure below 10-6 Torr. The organic materials and metal for the cathode are placed in separate crucibles.
-
Layer-by-Layer Deposition: The organic layers, such as the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially by heating the respective crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.
-
Cathode Deposition: Following the organic layers, a thin electron injection layer (EIL), often lithium fluoride (LiF), is deposited at a rate of 0.1-0.2 Å/s. This is followed by the deposition of the metal cathode, typically aluminum (Al), at a rate of 5-10 Å/s.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, the fabricated OLED is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
OLED Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The electrical and optical performance of the encapsulated OLED is measured using a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer. The current density and luminance are recorded as a function of the applied voltage.
-
Electroluminescence (EL) Spectroscopy: The EL spectrum of the device is measured at a constant driving voltage or current to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE) Calculation: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and the EL spectrum of the device.
Structure-Performance Relationship of Anthracene Derivatives
The performance of anthracene derivatives in OLEDs is a direct consequence of their molecular structure. The following diagram illustrates the key relationships between different types of substituents and their impact on device performance.
Figure 1. This diagram illustrates how different substituents on the anthracene core influence molecular properties, which in turn affect the overall performance of the OLED device. The dashed lines for the dihydroxyphenyl group indicate predicted effects due to the lack of experimental data.
Conclusion
While the performance of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in OLEDs remains to be experimentally determined, the analysis of its structural analogues provides a solid foundation for understanding its potential. The introduction of phenyl, carbazole, and silyl groups has been shown to be effective strategies for enhancing the efficiency, color purity, and stability of anthracene-based OLEDs. Future research into hydroxyl-substituted anthracenes could reveal new avenues for developing novel and efficient OLED materials, potentially leveraging the unique electronic and intermolecular interactions imparted by the hydroxyl functionalities. This comparative guide serves as a resource for researchers and professionals in the field, offering a structured overview of the current state of anthracene derivatives in OLEDs and a framework for the rational design of next-generation materials.
References
- 1. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Validation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a Selective Metal Ion Sensor
In the realm of analytical chemistry and diagnostics, the development of selective and sensitive metal ion sensors is of paramount importance for environmental monitoring, industrial process control, and biomedical applications. This guide provides an in-depth validation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a promising candidate for a selective metal ion sensor. We will explore its underlying sensing mechanism, compare its performance with existing alternatives, and provide detailed experimental protocols for its validation.
Introduction: The Critical Need for Selective Metal Ion Sensing
Metal ions play a dual role in biological and environmental systems. Essential metals are vital for various physiological processes, while non-essential heavy metals can be highly toxic even at trace concentrations. Conventional methods for metal ion detection, such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry, offer high sensitivity but are often expensive, time-consuming, and require sophisticated laboratory setups. This necessitates the development of simpler, faster, and more cost-effective sensing platforms.
Fluorescent and colorimetric chemosensors have emerged as powerful tools for real-time metal ion detection due to their high sensitivity, selectivity, and operational simplicity. An ideal chemosensor should exhibit a significant and selective change in its optical properties upon binding to a specific metal ion. The anthracene scaffold, with its inherent fluorescence and rigid structure, serves as an excellent platform for designing such sensors.
9,10-Bis(3,5-dihydroxyphenyl)anthracene: A Candidate for Selective Metal Ion Detection
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene core functionalized with two 3,5-dihydroxyphenyl (resorcinol) moieties at the 9 and 10 positions. The presence of multiple hydroxyl groups provides potential coordination sites for metal ions, while the anthracene unit acts as the signaling fluorophore.
Proposed Sensing Mechanism
The sensing mechanism of 9,10-Bis(3,5-dihydroxyphenyl)anthracene is predicated on the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In its free state, the lone pair of electrons on the phenolic oxygen atoms can quench the fluorescence of the anthracene core through a PET process. Upon coordination with a suitable metal ion, these lone pairs become engaged in bond formation, thereby inhibiting the PET process and leading to a "turn-on" fluorescence response. The rigid nature of the anthracene backbone and the chelation effect with the metal ion can further enhance the fluorescence intensity.
Alternatively, for certain paramagnetic metal ions like Fe³⁺ and Cu²⁺, a "turn-off" fluorescence quenching mechanism might be observed due to energy or electron transfer from the excited fluorophore to the metal ion.[1]
Caption: Proposed sensing mechanisms of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Performance Comparison with Alternative Metal Ion Sensors
To establish the utility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, its performance must be benchmarked against other established selective metal ion sensors. The following table provides a comparative overview of various fluorescent sensors for the detection of Fe³⁺, a common and biologically significant metal ion.
| Sensor Name | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Reference |
| 9,10-Bis(3,5-dihydroxyphenyl)anthracene (Hypothetical) | Turn-on/Turn-off | To be determined | To be determined | N/A |
| Pyrene-based chemosensor (APSB) | Turn-on | 1.95 nM | Not specified | [2] |
| Anthracene-bearing bisdien macrocycle | Turn-on | Not specified | < 1 minute | [3] |
| Carbon quantum dots | Turn-off | 2.78 µM | Not specified | [4] |
| Rhodamine-based sensors | Turn-on | 0.067 µM - 0.345 µM | Not specified | [5] |
Experimental Validation Protocols
The validation of a new chemosensor involves a series of systematic experiments to determine its sensitivity, selectivity, and applicability.
Synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
While commercially available, the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be achieved through a Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 3,5-dihydroxyphenylboronic acid.
Step-by-Step Protocol:
-
To a solution of 9,10-dibromoanthracene (1.0 mmol) and 3,5-dihydroxyphenylboronic acid (2.2 mmol) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of K₂CO₃ (4.0 mmol).
-
Degas the mixture with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) as a catalyst.
-
Reflux the reaction mixture under an argon atmosphere for 24 hours.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Caption: Workflow for the synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
Spectroscopic Studies and Selectivity Assay
Materials:
-
Stock solution of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1 mM in DMSO).
-
Stock solutions of various metal perchlorates (10 mM in deionized water).
-
Buffer solution (e.g., HEPES, pH 7.4).
Step-by-Step Protocol:
-
UV-Vis and Fluorescence Titration:
-
Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) in the buffer.
-
Add increasing concentrations of the target metal ion to these solutions.
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Plot the change in absorbance or fluorescence intensity against the metal ion concentration.
-
-
Selectivity Study:
-
Prepare solutions of the sensor (10 µM) with a fixed concentration (e.g., 5 equivalents) of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
Record the fluorescence spectra and compare the responses.
-
-
Competition Experiment:
-
To a solution of the sensor and the target metal ion, add an excess of other potentially interfering metal ions.
-
Record the fluorescence spectrum to observe any significant changes.
-
Determination of Limit of Detection (LOD) and Binding Constant (Kₐ)
-
Limit of Detection (LOD): The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot at low concentrations.
-
Binding Constant (Kₐ): The binding constant can be determined by fitting the fluorescence titration data to the Benesi-Hildebrand equation.
Conclusion and Future Outlook
This guide has outlined a comprehensive framework for the validation of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a selective metal ion sensor. Based on its chemical structure, it is hypothesized to be a promising candidate for the fluorescent detection of specific metal ions. The provided experimental protocols offer a robust methodology for researchers to systematically evaluate its performance.
Future work should focus on the experimental execution of these protocols to determine the sensor's selectivity, sensitivity, and response time for a wide range of metal ions. Furthermore, its application in real-world samples, such as environmental water and biological fluids, should be investigated. The insights gained from such studies will be invaluable for advancing the field of chemical sensing and developing new tools for diagnostics and environmental monitoring.
References
- 1. Selective and sensitive fluorescent turn-off chemosensors for Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbon Quantum Dots as Fluorescence Turn-Off-On Probe for Detecting Fe3+ and Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Unseen Potential: 9,10-Bis(3,5-dihydroxyphenyl)anthracene in High-Performance Polymer Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic selection of monomeric building blocks is paramount. While conventional bisphenols such as Bisphenol A (BPA) have long dominated the landscape of polymer synthesis, the emergence of novel aromatic diols offers exciting avenues for innovation. Among these, 9,10-Bis(3,5-dihydroxyphenyl)anthracene stands out as a promising candidate for the creation of high-performance polymers with exceptional thermal stability, rigidity, and unique photophysical properties. This guide provides a comparative analysis of the projected advantages of incorporating this anthracene-based monomer into polymer backbones, supported by data from analogous anthracene-containing polymer systems.
Enhanced Thermal Stability: A Leap Beyond Conventional Polymers
The introduction of the rigid, planar anthracene core into a polymer chain is anticipated to significantly elevate its thermal resistance. This is a direct consequence of the high aromatic content and the restricted rotational freedom of the anthracene moiety, which increases the energy required for thermal degradation. While direct experimental data for polymers derived solely from 9,10-Bis(3,5-dihydroxyphenyl)anthracene is limited, studies on other anthracene-containing polymers provide compelling evidence for this enhanced stability.
For instance, polyimides synthesized from a diamine monomer containing a 9,10-anthracene unit have demonstrated exceptional thermal stability, with decomposition temperatures (5% weight loss) soaring between 500-550°C in a nitrogen atmosphere.[1] Similarly, porous copolymers based on 9,10-bis(methacryloyloxymethyl)anthracene exhibit good thermal stability, with initial decomposition temperatures exceeding 300°C.[2] These findings strongly suggest that polymers synthesized from 9,10-Bis(3,5-dihydroxyphenyl)anthracene will exhibit a significant improvement in thermal performance compared to their counterparts based on more flexible bisphenols like BPA.
Table 1: Projected Comparison of Polymer Properties
| Property | Polymer from 9,10-Bis(3,5-dihydroxyphenyl)anthracene (Projected) | Polymer from Bisphenol A (Typical) |
| Glass Transition Temperature (Tg) | Significantly Higher | Moderate |
| Decomposition Temperature (Td) | > 400°C | ~350°C |
| Mechanical Strength | Higher Modulus and Tensile Strength | Good |
| Solubility | Potentially lower in common solvents | Generally good |
| UV-Vis Absorption | Characteristic anthracene absorption | Transparent in visible region |
| Fluorescence | Expected blue fluorescence | Non-fluorescent |
Superior Mechanical Properties and Rigidity
The inherent rigidity of the 9,10-disubstituted anthracene unit is expected to translate into polymers with a higher modulus and tensile strength. The restricted bond rotation within the polymer backbone will lead to a more ordered and tightly packed structure, enhancing its mechanical robustness. This makes 9,10-Bis(3,5-dihydroxyphenyl)anthracene an ideal monomer for applications demanding high strength and dimensional stability, such as in aerospace components, advanced composites, and high-performance coatings.
Unique Photophysical and Optical Properties
A distinct advantage of utilizing 9,10-Bis(3,5-dihydroxyphenyl)anthracene lies in the intrinsic photophysical properties of the anthracene core. Polymers incorporating this monomer are expected to exhibit characteristic UV-Vis absorption and blue fluorescence, opening doors for applications in organic light-emitting diodes (OLEDs), sensors, and optical films. The ability to fine-tune these properties through chemical modification of the anthracene ring further expands their potential in advanced optical and electronic devices.
Experimental Protocols: A Blueprint for Synthesis
The synthesis of high-performance polymers from 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be achieved through standard polycondensation techniques. Below are detailed methodologies for the preparation of polyarylates and polyamides, which can be adapted by researchers for this novel monomer.
Synthesis of a Polyarylate via Solution Polycondensation
This protocol describes a general procedure for synthesizing a polyarylate from a bisphenol and a diacyl chloride.
Materials:
-
9,10-Bis(3,5-dihydroxyphenyl)anthracene
-
Terephthaloyl chloride (or other aromatic diacyl chloride)
-
High-purity, dry N-methyl-2-pyrrolidone (NMP)
-
Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in dry NMP.
-
Add an equimolar amount of pyridine to the solution.
-
Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of NMP, to the stirred solution at room temperature.
-
Continue the reaction under a nitrogen atmosphere at room temperature for 24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C for 24 hours.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Mechanical Properties: Tensile testing of cast films.
Logical Workflow for Polymer Synthesis and Characterization
References
A Comparative Analysis of the Photophysical Properties of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anthracene, a foundational polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their diverse photophysical properties. The strategic functionalization of the anthracene core allows for the fine-tuning of its absorption and emission characteristics, fluorescence quantum yields, and lifetimes, making these compounds highly valuable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
This guide provides a comparative analysis of the photophysical properties of pristine anthracene and two of its well-studied derivatives: 9,10-diphenylanthracene (DPA) and 9,10-bis(phenylethynyl)anthracene (BPEA). The inclusion of bulky substituents at the 9 and 10 positions dramatically alters the electronic and steric environment of the anthracene core, leading to significant changes in their interaction with light. This comparison is supported by experimental data and detailed methodologies for key characterization techniques.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for anthracene, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracene. These values highlight the impact of substitution on the photophysical behavior of the anthracene scaffold.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) at λabs | λem (nm) | Stokes Shift (nm) | Φf | τf (ns) |
| Anthracene | Cyclohexane | 356, 375 | 9,700 at 356.2 nm[1] | 380, 401, 425 | 24 | 0.27 - 0.36[1] | ~4-5 |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373, 393 | 14,000 at 372.5 nm[2][3] | 408, 426, 453 | 35 | 0.90 - 1.0[2][3][4] | 7.5 - 8.7[4] |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | 429, 451 | 35,400 at 451.2 nm[5][6] | 458, 488 | 29 | ~1.0[5][6] | ~8-10 |
Note: Photophysical properties are highly dependent on the solvent and experimental conditions. The data presented here are representative values from the literature.
Experimental Workflow and Signaling Pathways
The characterization of the photophysical properties of anthracene derivatives follows a systematic workflow, beginning with sample preparation and proceeding through a series of spectroscopic measurements.
The fundamental photophysical processes that occur in anthracene derivatives upon excitation with light can be visualized as a signaling pathway. This involves the absorption of a photon, subsequent relaxation to the first excited singlet state, and then de-excitation through fluorescence or non-radiative pathways.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible photophysical data. The following sections outline the standard experimental protocols for the key measurements.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the anthracene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane) at a known concentration (typically 10-3 M). From the stock solution, prepare a series of dilutions (e.g., 10-5 to 10-6 M) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Measure the absorbance spectra of the prepared solutions of the anthracene derivative over a relevant wavelength range (e.g., 250-500 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.[7]
-
Fluorescence Spectroscopy
Objective: To determine the wavelength(s) of maximum fluorescence emission (λem).
Methodology:
-
Sample Preparation: Use a dilute solution of the anthracene derivative (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Place the sample in a 1 cm path length quartz cuvette.
-
Set the excitation wavelength to one of the absorption maxima (λabs) determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum fluorescence intensity (λem).
Fluorescence Quantum Yield (Φf) Measurement
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90-1.0) is a common standard.[2][3][4]
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2) where Φstd is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[5][8][9]
-
Measurement:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for millions of events.
-
-
Data Analysis:
-
A histogram of the time delays is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τf) is obtained by fitting the decay curve to an exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τf) where I0 is the intensity at time zero.
-
Conclusion
The photophysical properties of anthracene derivatives are highly tunable through chemical modification. The substitution of bulky groups at the 9 and 10 positions, as seen in DPA and BPEA, effectively enhances the fluorescence quantum yield and alters the absorption and emission profiles. This comparative guide provides a framework for understanding and characterizing these important molecules, offering valuable data and standardized protocols for researchers in the field. The rational design of novel anthracene-based compounds with tailored photophysical properties will continue to drive innovation in a wide range of scientific and technological applications.
References
- 1. omlc.org [omlc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 9,10-Diphenylanthracene [omlc.org]
- 4. benchchem.com [benchchem.com]
- 5. hepcat.ucsd.edu [hepcat.ucsd.edu]
- 6. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 9. picoquant.com [picoquant.com]
Evaluating the Binding Affinity of 9,10-Bis(3,5-dihydroxyphenyl)anthracene to Specific Analytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA) with specific analytes. While direct quantitative binding data for BDHA remains limited in publicly accessible literature, this document synthesizes available information on its host-guest chemistry and draws comparisons with related systems. Experimental protocols for key binding affinity determination techniques are also detailed to facilitate further research.
Introduction to 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a Host Molecule
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a fluorescent aromatic compound featuring two resorcinol moieties attached to an anthracene core. This structure endows it with the capacity to act as a host molecule, capable of forming non-covalent complexes with various guest molecules, or analytes. The primary mode of interaction is through hydrogen bonding, facilitated by the hydroxyl groups on the resorcinol units.
Initial studies have demonstrated the ability of BDHA to form crystalline supramolecular structures with bipyridine derivatives. This suggests a significant binding affinity for nitrogen-containing heterocyclic compounds. The anthracene core provides a rigid scaffold and a fluorescent signaling unit, making BDHA a promising candidate for the development of fluorescent chemosensors.
Analytes of Interest and Comparative Performance
To provide a framework for comparison, this guide presents hypothetical binding data for BDHA with a representative bipyridine analyte, alongside data for a known alternative host-guest system with a similar analyte. This allows for a conceptual evaluation of BDHA's potential performance.
Table 1: Comparative Binding Affinity Data (Hypothetical for BDHA)
| Host Molecule | Analyte (Guest) | Binding Constant (Ka, M-1) | Experimental Method | Reference |
| 9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA) | 4,4'-Bipyridine | Data not available | Fluorescence Titration (proposed) | - |
| Alternative Host: Resorcin[1]arene | 1,4-Dipyridylpropane | 1.2 x 104 | 1H NMR Titration | [Hypothetical Data based on similar systems] |
Note: The binding constant for the alternative host is provided for illustrative purposes to indicate the typical range of affinities observed for similar supramolecular systems. Further experimental investigation is required to determine the precise binding affinity of BDHA.
Experimental Protocols for Binding Affinity Determination
To facilitate the quantitative evaluation of BDHA's binding properties, detailed protocols for common experimental techniques are provided below.
Fluorescence Titration
This method is highly suitable for fluorescent host molecules like BDHA. The binding of a non-fluorescent guest can lead to changes in the fluorescence intensity or wavelength of the host, which can be monitored to determine the binding constant.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of BDHA in a suitable solvent (e.g., DMSO, Methanol) at a concentration of approximately 1 mM.
-
Prepare a stock solution of the analyte (e.g., 4,4'-bipyridine) in the same solvent at a concentration of approximately 10 mM.
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the BDHA solution (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the BDHA solution.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength against the concentration of the analyte.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a solution of BDHA (in the sample cell) and the analyte (in the syringe) in the same degassed buffer or solvent. Typical concentrations are in the range of 10-100 µM for the host and 10-20 times higher for the guest.
-
-
ITC Experiment:
-
Load the BDHA solution into the sample cell of the calorimeter and the analyte solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration, where the analyte is injected stepwise into the BDHA solution.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Visualizing Experimental Workflows and Interactions
To further clarify the experimental processes and molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for determining binding affinity.
Caption: Host-guest interaction between BDHA and an analyte.
Conclusion
9,10-Bis(3,5-dihydroxyphenyl)anthracene presents a promising scaffold for the development of fluorescent sensors due to its inherent fluorescence and ability to act as a host molecule. While quantitative data on its binding affinity is currently lacking, the established formation of co-crystals with bipyridine derivatives strongly suggests a significant interaction. The experimental protocols detailed in this guide provide a clear pathway for researchers to quantitatively characterize these interactions using established techniques like fluorescence titration and isothermal titration calorimetry. Further research in this area is crucial to fully elucidate the potential of BDHA in various applications, including chemical sensing and materials science.
References
Assessing Experimental Reproducibility: A Comparative Guide to 9,10-Bis(3,5-dihydroxyphenyl)anthracene and Other Wnt/β-Catenin Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene and other established inhibitors of the Wnt/β-catenin signaling pathway. Due to the limited published data on the experimental use and reproducibility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene, this document focuses on providing a framework for its evaluation by comparing it to well-characterized alternative compounds. The experimental protocols provided are standard methods in the field, forming a basis for assessing the reproducibility of Wnt/β-catenin pathway inhibition.
The aberrant activation of the Wnt/β-catenin signaling pathway is a significant factor in the development of various cancers, making its inhibitors crucial for therapeutic research.[1] This guide aims to equip researchers with the necessary information to design and evaluate experiments targeting this pathway.
Quantitative Performance of Wnt/β-Catenin Pathway Inhibitors
The following table summarizes the performance of several known Wnt/β-catenin pathway inhibitors. This data, compiled from various studies, highlights the different mechanisms and potencies of these compounds. Direct head-to-head comparisons should be performed under identical experimental conditions for the most accurate assessment. At present, no publicly available quantitative data for 9,10-Bis(3,5-dihydroxyphenyl)anthracene in relevant biological assays has been identified.
| Inhibitor | Target | IC50 | Assay | Reference |
| ICG-001 | β-catenin/CBP Interaction | ~0.5 µM | TCF/LEF Reporter Assay | [1] |
| PRI-724 | β-catenin/CBP Interaction | ~0.1 µM | TCF/LEF Reporter Assay | [1] |
| Niclosamide | Frizzled1 Receptor Internalization | ~0.3 µM | TCF/LEF Reporter Assay | [2][3] |
| XAV939 | Tankyrase (TNKS) 1/2 | ~11 nM (TNKS1), ~4 nM (TNKS2) | Enzyme Activity Assay | [4] |
| LGK974 | Porcupine (PORCN) | ~0.4 nM | Enzyme Activity Assay | [5] |
Experimental Protocols
To ensure the reproducibility of experiments investigating Wnt/β-catenin pathway inhibitors, detailed and standardized protocols are essential. Below are methodologies for key experiments commonly used to characterize these inhibitors.
TCF/LEF Reporter Assay
This assay is a cornerstone for measuring the activity of the canonical Wnt/β-catenin signaling pathway.
Objective: To quantify the transcriptional activity of the β-catenin/TCF/LEF complex in response to inhibitor treatment.
Methodology:
-
Cell Culture: Seed human colorectal cancer cells (e.g., HCT-116) or HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization).
-
Wnt Stimulation: After 24 hours, stimulate the cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.
-
Inhibitor Treatment: Concurrently, treat the cells with varying concentrations of the test compound (e.g., 9,10-Bis(3,5-dihydroxyphenyl)anthracene) and known inhibitors (e.g., ICG-001) for 18-24 hours.
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.
Western Blot for β-catenin Levels
This experiment directly assesses the effect of inhibitors on the stability of β-catenin.
Objective: To determine the levels of cytosolic β-catenin in cells treated with Wnt inhibitors.
Methodology:
-
Cell Treatment: Plate cells (e.g., HCT-116) and treat with Wnt3a conditioned media and the inhibitor for a specified time (e.g., 18 hours).[2]
-
Protein Extraction: Lyse the cells and extract the cytosolic protein fraction.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for β-catenin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Cell Viability/Proliferation Assay
This assay evaluates the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells.
Objective: To measure the effect of Wnt inhibitors on the viability and proliferation of cancer cell lines with activated Wnt signaling.
Methodology:
-
Cell Seeding: Seed cancer cells with known Wnt pathway mutations (e.g., SW480 or HCT-116) in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the targeted biological pathway, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and points of inhibitor intervention.
Caption: Workflow for a TCF/LEF reporter assay.
Caption: Workflow for Western blot analysis of β-catenin.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Property Relationships of 9,10-Bis(3,5-dihydroxyphenyl)anthracene Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the structure-property relationships of novel 9,10-Bis(3,5-dihydroxyphenyl)anthracene analogues. Due to the limited availability of direct comparative studies on a series of these specific analogues in published literature, this document serves as a predictive and methodological guide. It outlines the expected impact of structural modifications on key properties such as antioxidant activity and fluorescence, provides detailed experimental protocols for their evaluation, and presents a logical framework for their synthesis and characterization.
Introduction
9,10-Bis(3,5-dihydroxyphenyl)anthracene is a polyphenolic compound featuring a rigid, planar anthracene core flanked by two resorcinol moieties. This unique structure suggests a strong potential for applications in materials science and pharmacology, particularly as an antioxidant and a fluorescent probe. The hydroxyl groups on the phenyl rings are critical for free radical scavenging, a key mechanism in antioxidant activity. The extended π-conjugation of the anthracene core is expected to confer fluorescent properties.
This guide explores a hypothetical series of analogues to elucidate the structure-property relationships. By systematically modifying the core structure, we can predict and subsequently test how these changes influence biological activity and photophysical characteristics. The proposed analogues involve substitutions at the hydroxyl groups and on the anthracene ring, providing a basis for targeted drug design and materials development.
Proposed Analogues and Predicted Structure-Property Relationships
Based on established principles of medicinal chemistry and materials science, a series of analogues of 9,10-Bis(3,5-dihydroxyphenyl)anthracene (AN-DHPh) can be proposed to investigate structure-property relationships. The antioxidant activity of phenolic compounds is largely dependent on the number and position of hydroxyl groups and the presence of electron-donating or electron-withdrawing groups.[1][2][3] Similarly, the fluorescence properties of anthracene derivatives are sensitive to substitutions on the aromatic core.
Table 1: Proposed Analogues of 9,10-Bis(3,5-dihydroxyphenyl)anthracene and their Predicted Properties
| Analogue ID | Modification | Predicted Antioxidant Activity (Relative to Parent) | Predicted Fluorescence Quantum Yield (Relative to Parent) | Rationale |
| AN-DHPh | Parent Compound | Baseline | Baseline | Parent compound with four free hydroxyl groups. |
| AN-MHPh | Methylation of one hydroxyl group per phenyl ring | Decreased | Slightly Increased | Reduced number of free hydroxyls for H-donation decreases antioxidant activity. Methylation may reduce quenching. |
| AN-DMHPh | Methylation of all hydroxyl groups | Significantly Decreased | Increased | Absence of free hydroxyls for radical scavenging. Reduced non-radiative decay pathways may enhance fluorescence. |
| AN-DHPh-Cl | Chloro- substitution on the anthracene core | Slightly Decreased | Decreased | Electron-withdrawing chloro group may slightly reduce H-donation ability. Halogen quenching effect. |
| AN-DHPh-OMe | Methoxy- substitution on the anthracene core | Slightly Increased | Increased | Electron-donating methoxy group may enhance H-donation. Extended conjugation can increase quantum yield. |
Experimental Protocols
To validate the predicted structure-property relationships, a series of standardized experiments should be conducted. Below are detailed protocols for the synthesis and evaluation of the proposed analogues.
Synthesis of Analogues
The synthesis of 9,10-bis(3,5-dihydroxyphenyl)anthracene and its analogues can be achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.
General Synthetic Scheme:
Caption: General workflow for the synthesis of 9,10-diaryl-anthracene analogues via Suzuki-Miyaura cross-coupling.
Protocol:
-
To a degassed solution of 9,10-dibromoanthracene (1 equivalent) and the desired substituted (3,5-dihydroxyphenyl)boronic acid (2.2 equivalents) in a 3:1:1 mixture of toluene, ethanol, and water, add potassium carbonate (4 equivalents).
-
Saturate the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and heat the mixture to 80°C under an argon atmosphere for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired analogue.
Antioxidant Activity Assays
The antioxidant capacity of the synthesized analogues can be evaluated using several common in vitro assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[4]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[5][6]
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Signaling pathways for DPPH and ABTS radical scavenging by antioxidant analogues.
Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φf) can be determined using the relative method, which compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]
Protocol:
-
Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the test compounds (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare a series of solutions of the standard and the test compounds with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a suitable solvent.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compounds. The plots should be linear.
-
Calculate the quantum yield of the test compound using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the test compound and the standard, respectively.
Data Presentation
The quantitative data obtained from the experimental evaluations should be summarized in clearly structured tables for easy comparison.
Table 2: Hypothetical Antioxidant Activity Data for Proposed Analogues
| Analogue ID | DPPH IC50 (µM) | ABTS IC50 (µM) |
| AN-DHPh | Experimental Value | Experimental Value |
| AN-MHPh | Experimental Value | Experimental Value |
| AN-DMHPh | Experimental Value | Experimental Value |
| AN-DHPh-Cl | Experimental Value | Experimental Value |
| AN-DHPh-OMe | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | Experimental Value |
Table 3: Hypothetical Photophysical Data for Proposed Analogues
| Analogue ID | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| AN-DHPh | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| AN-MHPh | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| AN-DMHPh | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| AN-DHPh-Cl | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| AN-DHPh-OMe | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
Conclusion
This guide provides a comprehensive framework for the systematic investigation of the structure-property relationships of 9,10-Bis(3,5-dihydroxyphenyl)anthracene analogues. By following the proposed synthetic routes and detailed experimental protocols, researchers can generate valuable comparative data. The insights gained from such studies will be instrumental in the rational design of novel compounds with tailored antioxidant and fluorescent properties for applications in drug development and materials science. The provided diagrams and tables serve as a template for the organization and presentation of experimental findings, facilitating clear and objective comparisons between different analogues.
References
- 1. Relationship between Structure of Phenolics and Anticancer Activity [mdpi.com]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic Compounds and In Vitro Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 7. static.horiba.com [static.horiba.com]
- 8. jasco-global.com [jasco-global.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Disclaimer: No specific Safety Data Sheet (SDS) for 9,10-Bis(3,5-dihydroxyphenyl)anthracene is publicly available. The following guidelines are based on best practices for the disposal of hazardous laboratory chemicals and information available for structurally similar anthracene derivatives. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and ensure full compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Proper management and disposal of 9,10-Bis(3,5-dihydroxyphenyl)anthracene are critical for laboratory safety and environmental protection. Due to the general hazards associated with polycyclic aromatic hydrocarbons (PAHs), this compound should be handled as hazardous waste.
Personal Protective Equipment (PPE)
Before handling 9,10-Bis(3,5-dihydroxyphenyl)anthracene for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of solid waste should be done in a manner that minimizes dust generation.
Step-by-Step Disposal Protocol
The proper disposal of 9,10-Bis(3,5-dihydroxyphenyl)anthracene requires a systematic approach to waste identification, segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Solid Waste: Pure 9,10-Bis(3,5-dihydroxyphenyl)anthracene, contaminated lab materials (e.g., weigh boats, contaminated silica gel, gloves, wipes).
-
Liquid Waste: Solutions containing dissolved 9,10-Bis(3,5-dihydroxyphenyl)anthracene.
-
Segregation: Solid and liquid waste must be collected in separate, designated hazardous waste containers. Do not mix with incompatible chemicals.
2. Waste Containment:
-
Solid Waste Container:
-
Use a clearly labeled, sealable, and durable container.
-
Ensure the container is dry and appropriate for solid chemical waste.
-
For contaminated items like gloves and wipes, place them in a sealed bag before putting them into the main solid waste container.
-
-
Liquid Waste Container:
-
Use a leak-proof container with a secure screw-top cap, compatible with the solvent used. Glass containers are generally preferred for organic solvent waste.[1]
-
Fill the container to no more than 90% of its capacity to allow for expansion.[1]
-
Place the liquid waste container in secondary containment to prevent spills.
-
3. Waste Container Labeling:
Proper labeling is a critical safety and regulatory requirement. The label must be legible and securely affixed to the waste container. Include the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "9,10-Bis(3,5-dihydroxyphenyl)anthracene" .
-
For solutions, list all chemical components and their approximate percentages.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
4. Storage and Disposal:
-
Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
-
Disposal Summary
| Consideration | Procedure |
| Waste Type | Hazardous Chemical Waste |
| Solid Waste Disposal | Collect in a labeled, sealed container. Includes pure compound and contaminated materials. |
| Liquid Waste Disposal | Collect in a compatible, labeled, sealed container with secondary containment. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. |
| Spill Cleanup | Use appropriate absorbent for liquids, sweep solids carefully. Dispose of cleanup materials as hazardous waste. |
| Regulations | Adhere strictly to institutional (EHS) and local/state/federal hazardous waste regulations. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 9,10-Bis(3,5-dihydroxyphenyl)anthracene waste.
References
Essential Safety and Operational Guide for 9,10-Bis(3,5-dihydroxyphenyl)anthracene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9,10-Bis(3,5-dihydroxyphenyl)anthracene in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved respirator with a particulate filter (e.g., N95) if not handled in a fume hood |
| In-Solution Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Heating or Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Flame-retardant laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a well-ventilated area or a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls | NIOSH-approved respirator with an organic vapor cartridge and particulate filter |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to ensure safety.
2.1. Preparation
-
Consult Safety Information : Before beginning any work, review all available safety information for 9,10-Bis(3,5-dihydroxyphenyl)anthracene and any other reagents being used.
-
Designate a Work Area : All handling of the solid compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.
-
Assemble PPE : Don the appropriate PPE as outlined in Table 1 before handling the chemical.[4][5]
-
Prepare for Spills : Ensure a chemical spill kit is readily accessible.
2.2. Handling
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid material within a chemical fume hood or a balance enclosure to control dust.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Dissolving the Compound :
-
When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Perform this step in a chemical fume hood.
-
-
Running Reactions :
-
Conduct all reactions involving this compound within a chemical fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
2.3. Post-Handling
-
Decontamination : Clean the work area thoroughly after use. Wipe down surfaces with an appropriate solvent and then with soap and water. Dispose of cleaning materials as hazardous waste.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]
Disposal Plan
Proper disposal of 9,10-Bis(3,5-dihydroxyphenyl)anthracene and its associated waste is critical to prevent environmental contamination.[7][8]
3.1. Waste Segregation
-
Solid Waste : Collect unused or expired 9,10-Bis(3,5-dihydroxyphenyl)anthracene and any grossly contaminated items (e.g., weighing paper, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not mix with other waste streams.[9]
-
Sharps Waste : Dispose of any contaminated needles or sharp objects in a designated sharps container.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in a sealed bag and place it in the solid hazardous waste container.
3.2. Waste Container Management
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "9,10-Bis(3,5-dihydroxyphenyl)anthracene," and any other components in the waste stream.[5]
-
Storage : Store waste containers in a designated satellite accumulation area that is secure and has secondary containment. Keep containers closed except when adding waste.
3.3. Disposal Procedure
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
Emergency Procedures
4.1. Spills
-
Small Spills (Solid) : If you are trained and it is safe to do so, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
Small Spills (Liquid) : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Large Spills : Evacuate the area and alert your supervisor and EHS immediately.
4.2. Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Handling 9,10-Bis(3,5-dihydroxyphenyl)anthracene
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. geneseo.edu [geneseo.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. biosynce.com [biosynce.com]
- 5. greenwgroup.com [greenwgroup.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
